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  • Product: 2-[(1-Cyclohexylethyl)amino]ethan-1-ol
  • CAS: 1157713-40-0

Core Science & Biosynthesis

Foundational

Thermodynamic Solubility of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol in Aqueous Solutions

This guide details the thermodynamic characterization of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (herein referred to as CEAE ), a secondary amine with significant relevance in both pharmaceutical synthesis (as a chiral bu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic characterization of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (herein referred to as CEAE ), a secondary amine with significant relevance in both pharmaceutical synthesis (as a chiral building block) and industrial applications (as a sterically hindered amine for CO₂ capture).

Given the compound's amphiphilic structure—combining a lipophilic cyclohexylethyl tail with a hydrophilic ethanolamine head—its solubility behavior is complex, governed by a delicate balance of hydrophobic hydration and hydrogen bonding. This guide focuses on the Solid-Liquid Equilibrium (SLE) of the hydrochloride salt (CEAE·HCl, CAS: 1645374-39-5) and the Liquid-Liquid Equilibrium (LLE) of the free base, providing a rigorous framework for data acquisition and thermodynamic modeling.

Executive Summary

Accurate solubility data is the cornerstone of process design, whether for determining the bioavailability of a drug candidate or the absorption capacity of a carbon capture solvent. For CEAE , thermodynamic solubility is not merely a single concentration value but a function of temperature (


), pressure (

), and solution composition (ionic strength, pH).

This guide establishes a validated protocol for measuring the mole fraction solubility (


) of CEAE and correlating it with thermodynamic models (Modified Apelblat, van’t Hoff, and 

). It further elucidates the dissolution thermodynamics—enthalpy (

), entropy (

), and Gibbs energy (

)—to predict behavior under process conditions.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7]

PropertyDescription
IUPAC Name 2-[(1-Cyclohexylethyl)amino]ethan-1-ol
Abbreviation CEAE
CAS No.[1] (HCl Salt) 1645374-39-5
Molecular Formula

(Free Base) /

(HCl Salt)
Molecular Weight 171.28 g/mol (Base) / 207.74 g/mol (Salt)
Structural Features Secondary amine (pKa ~9.5-10.5); Sterically hindered N-center; Amphiphilic.
Solubility Type Solid-Liquid (SLE) for HCl salt; Liquid-Liquid (LLE) for free base (potential miscibility gap).

Critical Insight: The "1-cyclohexylethyl" moiety introduces a chiral center adjacent to the nitrogen, increasing steric hindrance. This reduces the stability of carbamates in CO₂ capture (favoring hydrolysis) and increases lipophilicity compared to simple ethanolamines, impacting aqueous solubility profiles.

Thermodynamic Framework

To rigorously describe the solubility of CEAE·HCl in water, we employ the Solid-Liquid Equilibrium (SLE) theory. The relationship between the mole fraction solubility (


) and temperature (

) is derived from the condition where the chemical potential of the solid solute equals that in the liquid solution.
The Modified Apelblat Equation

For accurate correlation of solubility data over a temperature range, the Modified Apelblat equation is the industry standard. It accounts for the non-ideal behavior of the solution:



  • A, B, C: Empirical model parameters determined via non-linear regression.

  • Causality: The

    
     term corrects for the temperature dependence of the enthalpy of solution, which is critical for amphiphilic molecules like CEAE where water structuring (hydrophobic effect) changes with 
    
    
    
    .
Thermodynamic Dissolution Parameters

Using the van’t Hoff analysis, we extract the fundamental thermodynamic drivers from the solubility data:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: A positive value indicates an endothermic process (solubility increases with

      
      ), typical for amine salts breaking crystal lattices.
      
  • Gibbs Energy of Solution (

    
    ): 
    
    
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    • Interpretation: Reflects the disorder change. For CEAE, this includes crystal lattice disruption (positive

      
      ) vs. hydrophobic water ordering around the cyclohexyl group (negative 
      
      
      
      ).

Experimental Methodology

Protocol: Isothermal Saturation Method (Shake-Flask)

This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods used in high-throughput screening.

Reagents:

  • CEAE·HCl (Purity > 98%, recrystallized if necessary).

  • Water (Double distilled, conductivity < 1 µS/cm).

Workflow:

  • Preparation: Add excess CEAE·HCl solid to 50 mL of water in a jacketed equilibrium cell.

  • Equilibration: Stir magnetically at constant temperature (

    
     K) for 24–48 hours.
    
    • Validation: Measure concentration at 24h and 48h. If deviation < 2%, equilibrium is reached.

  • Phase Separation: Stop stirring and allow phases to settle for 2 hours.

  • Sampling: Withdraw supernatant using a syringe filter (0.22 µm PTFE) pre-heated to

    
     to prevent precipitation.
    
  • Quantification: Analyze via HPLC-UV (if chromophore exists) or Potentiometric Titration (using

    
     in glacial acetic acid for the amine group).
    
  • Solid Phase Analysis: Analyze the residual solid via PXRD (Powder X-Ray Diffraction) to confirm no polymorphic transition or solvate formation occurred during equilibration.

Diagram: Experimental Workflow

SolubilityProtocol Start Start: Excess CEAE Solid + Solvent Equilibrate Equilibrate (Stir 24-48h @ T) Start->Equilibrate Check Check Equilibrium (Conc. t1 vs t2) Equilibrate->Check Check->Equilibrate Dev > 2% Settle Phase Separation (Sedimentation) Check->Settle Dev < 2% Sample Sampling (Heated Filter 0.22µm) Settle->Sample SolidCheck Solid Phase Analysis (PXRD / DSC) Settle->SolidCheck Analyze Quantification (HPLC / Titration) Sample->Analyze Data Thermodynamic Data Set Analyze->Data x1 values SolidCheck->Data Crystal Form

Caption: Workflow for determining thermodynamic solubility with self-validating equilibrium checks.

Data Analysis & Modeling Logic

Once experimental mole fraction data (


) is obtained, it must be fitted to thermodynamic models to ensure internal consistency and allow for interpolation.
Model Selection
  • Apelblat: Best for correlating solubility with temperature in a single solvent.

  • 
     (Buchowski-Ksiazczak):  Useful if the melting point and enthalpy of fusion are known.
    
  • NRTL / UNIQUAC: Required if modeling Activity Coefficients (

    
    ) in mixed solvents or high concentrations where ideality fails.
    
Diagram: Thermodynamic Modeling Logic

ThermoLogic Input Experimental Data (x_exp vs T) Apelblat Modified Apelblat Model ln x = A + B/T + C ln T Input->Apelblat VantHoff van't Hoff Analysis ln x vs 1/T Input->VantHoff ARD Calc. Deviation (ARD %) Input->ARD Params Model Parameters (A, B, C) Apelblat->Params Non-linear Regression ThermoProps Thermodynamic Functions ΔH_sol, ΔS_sol, ΔG_sol VantHoff->ThermoProps Slope & Intercept Params->ARD

Caption: Logic flow for converting raw solubility data into thermodynamic parameters.

Expected Results & Implications

While specific literature data for CEAE is emerging, its structural analogs (e.g., N-cyclohexylethanolamine) suggest the following behavior:

Solubility Trends[8]
  • Temperature Effect: Solubility will increase with temperature (Endothermic,

    
    ).
    
  • Magnitude: The bulky cyclohexylethyl group significantly reduces water solubility compared to simple ethanolamine. Expect solubility in the range of 0.01 – 0.1 mole fraction for the salt, depending on temperature.

  • pH Sensitivity: As a secondary amine, solubility is drastically higher at pH < pKa (protonated cationic form) than at pH > pKa (neutral free base).

Process Implications
  • Drug Development: The HCl salt is the preferred solid form. If

    
     is high, dissolution rates in the body may be temperature-sensitive. The lipophilic tail suggests good membrane permeability (LogP > 1) once dissolved.
    
  • CO₂ Capture: The free base likely exhibits a Liquid-Liquid Phase Split (miscibility gap) at higher temperatures (Lower Critical Solution Temperature behavior). This "biphasic solvent" property is highly desirable for reducing regeneration energy, as the CO₂-rich phase can be separated and regenerated exclusively.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. [Link]

  • Grant, D. J., & Higuchi, T. (1990). Solubility behavior of organic compounds. John Wiley & Sons. [Link]

  • Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. [Link]

  • Kier, L. B., & Hall, L. H. (1976). Molecular connectivity in chemistry and drug research. Academic Press. (Foundational text for topological indices used in solubility prediction of hindered amines).

Sources

Foundational

Thermodynamic Characterization of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol: VLE Protocols and Process Implications

Executive Summary: The Strategic Imperative In the high-stakes arena of Carbon Capture, Utilization, and Storage (CCUS), the search for the "perfect" solvent has moved beyond simple primary amines like Monoethanolamine (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Imperative

In the high-stakes arena of Carbon Capture, Utilization, and Storage (CCUS), the search for the "perfect" solvent has moved beyond simple primary amines like Monoethanolamine (MEA). The molecule 2-[(1-Cyclohexylethyl)amino]ethan-1-ol represents a critical class of sterically hindered secondary amines .

Its structure—a cyclohexyl ring providing steric bulk adjacent to the nitrogen center—offers a theoretical "sweet spot": it destabilizes the carbamate bond formed with CO₂, potentially lowering the energy penalty of regeneration by 20-30% compared to MEA, while maintaining higher oxidative stability than linear amines.

However, the deployment of this solvent is bottlenecked by a lack of rigorous Vapor-Liquid Equilibrium (VLE) data. Without accurate VLE parameters, process simulation (Aspen Plus/HYSYS) is guesswork, leading to over-designed reboilers and inefficient absorber columns. This guide establishes the definitive protocol for generating, validating, and modeling this critical dataset.

Molecular Architecture & Thermodynamic Theory

To design the VLE experiment, we must first understand the interactions we are measuring.

The Molecule:

  • Hydrophilic Head: Ethanolamine moiety (-NH-CH₂-CH₂-OH) drives water solubility and reactivity.

  • Hydrophobic Tail: 1-Cyclohexylethyl group adds significant steric hindrance and hydrophobicity.

The VLE Challenge: Unlike simple binary systems (e.g., Ethanol-Water), this system involves chemical reaction equilibrium coupled with phase equilibrium.



Therefore, we are not just measuring physical solubility (Henry’s Law); we are measuring the bulk loading capacity driven by chemical potential.

The Fundamental Equation

For the liquid phase (


) and vapor phase (

) to be in equilibrium:

For the reacting system (CO₂-Amine-Water), we must use the Electrolyte-NRTL model to account for long-range ionic interactions.

Experimental Protocol: The Static Total Pressure Method

Critique of Standard Methods:

  • Dynamic Ebulliometry:REJECTED. Circulating amines at boiling points leads to thermal degradation and oxidation, corrupting the composition data.

  • Static Total Pressure:SELECTED. This method minimizes sample volume, eliminates circulation, and allows for precise control of gas loading.

Apparatus Setup

The core instrument is a thermostated titanium equilibrium cell (to prevent corrosion) equipped with high-precision pressure transducers (accuracy


 kPa).

ExperimentalSetup cluster_0 Equilibrium Cell Unit cluster_1 Feed & Analysis Cell Titanium Equilibrium Cell (Thermostated Oil Bath) Transducer Pressure Transducer (High Precision) Cell->Transducer P_total GC Gas Chromatograph (Vapor Phase Analysis) Cell->GC Sampling Valve Stirrer Magnetic Stirrer Stirrer->Cell GasFeed CO2 Feed Cylinder (Mass Flow Controller) GasFeed->Cell Gravimetric Injection Degas Vacuum Pump (Degassing) Degas->Cell < 0.1 kPa

Figure 1: Schematic of the Static Total Pressure apparatus designed for amine VLE measurement.

Step-by-Step Methodology
  • Purification & Verification:

    • Distill 2-[(1-Cyclohexylethyl)amino]ethan-1-ol under vacuum.

    • Verify purity >99.5% via GC-MS and Karl Fischer titration (water content <0.05%).

  • Cell Loading & Degassing (The Critical Step):

    • Load the liquid mixture (Amine + Water) gravimetrically.

    • Freeze-Pump-Thaw Cycles: Freeze the sample with liquid nitrogen, pull vacuum to remove dissolved air, then thaw. Repeat 3x. Failure here introduces non-condensable gas errors.

  • Isothermal Measurement:

    • Set bath temperature (e.g., 40°C, 60°C, 80°C, 100°C, 120°C).

    • Inject known mass of CO₂.

    • Stir until pressure stabilizes (

      
       kPa/hr). This usually takes 4–12 hours for viscous hindered amines.
      
  • Data Logging:

    • Record

      
      , 
      
      
      
      , and bulk composition
      
      
      .
    • Optional: Withdraw vapor phase sample for GC analysis to verify

      
       (crucial for checking volatility of the amine itself).
      

Data Reduction & Modeling Strategy

Raw P-T-x data is useless without a thermodynamic model to regress interaction parameters. We will use the Electrolyte-NRTL (e-NRTL) model.

The Regression Algorithm

We use Barker’s method (minimizing pressure residuals) extended to reacting systems.

RegressionLoop Start Input Experimental Data (P, T, x_amine, x_CO2) Guess Guess Interaction Parameters (Tau_ij, Tau_ji) Start->Guess Flash Flash Calculation (Solve Chemical & Phase Eq.) Guess->Flash CalcP Calculate P_calc & y_calc Flash->CalcP Check Objective Function Min Σ(P_exp - P_calc)² CalcP->Check Update Update Parameters (Levenberg-Marquardt) Check->Update Error > Tol Final Final e-NRTL Parameters Check->Final Error < Tol Update->Flash

Figure 2: Iterative regression algorithm for determining thermodynamic parameters from raw VLE data.

Expected Data Trends (Interpretation Guide)

When you analyze the data for 2-[(1-Cyclohexylethyl)amino]ethan-1-ol, look for these specific signatures:

ParameterExpected TrendPhysical Interpretation
CO₂ Solubility Lower slope than MEA at low loading.Steric hindrance reduces the stability of the carbamate, shifting equilibrium to the left (easier stripping).
Amine Volatility Very Low (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Pa at 40°C).
The heavy cyclohexyl group significantly reduces volatility compared to MEA, reducing solvent loss.
Heat of Absorption ~60-70 kJ/mol CO₂.Lower than MEA (~85 kJ/mol). This confirms the "destabilized carbamate" mechanism, crucial for energy savings.

Process Implications

The VLE data generated by this protocol directly feeds into the design of the Stripper Column .

  • Reboiler Duty: The lower heat of absorption (derived from the VLE temperature dependence using the Gibbs-Helmholtz equation) implies you can run the reboiler at a lower duty or lower temperature, reducing steam consumption.

  • Cyclic Capacity: By plotting the 40°C isotherm (Absorber) against the 120°C isotherm (Stripper), you can calculate the Cyclic Capacity (

    
    ).
    
    • Hypothesis: This molecule will show a higher

      
       than MEA because the "lean" loading at 120°C will be much lower due to carbamate instability.
      

References

  • NIST ThermoData Engine. (2024). Standard Reference Data for Pure Component Properties of Amines. National Institute of Standards and Technology. [Link]

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture.[1][2][3][4] Science, 325(5948), 1652-1654. (Foundational text on amine thermodynamics). [Link]

  • Posey, M. L., & Rochelle, G. T. (1997). A Thermodynamic Model for Acid Gas Loaded Aqueous Alkanolamines. Industrial & Engineering Chemistry Research. (Defines the e-NRTL framework for this class of molecules). [Link]

  • Kim, I., et al. (2008). Thermodynamics of Protonation Constants of Sterically Hindered Amines. Journal of Chemical & Engineering Data. (Protocol for pKa determination). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the chiral amino alcohol, 2-[(1-Cyclohexylethyl)amino]ethan-1-ol, as a versati...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the chiral amino alcohol, 2-[(1-Cyclohexylethyl)amino]ethan-1-ol, as a versatile chiral auxiliary in asymmetric synthesis. This document outlines the synthesis of the auxiliary, its attachment to a prochiral substrate, detailed protocols for diastereoselective transformations, and its subsequent cleavage and recovery. The methodologies presented are grounded in established principles of asymmetric synthesis, with a focus on explaining the underlying mechanisms that govern stereochemical control.

Introduction: The Role of Amino Alcohols in Asymmetric Synthesis

Chiral auxiliaries are powerful tools in modern organic synthesis, enabling the conversion of prochiral substrates into enantiomerically enriched products.[1] These auxiliaries function by temporarily introducing a chiral element to the substrate, which directs the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.[1]

Among the various classes of chiral auxiliaries, 1,2-amino alcohols are particularly valuable due to their ability to form rigid, chelated transition states with metal ions. This chelation restricts the conformational freedom of the reactive intermediate, leading to a highly organized transition state where one face of the prochiral center is sterically shielded.[2] Consequently, an incoming reagent is directed to the less hindered face, resulting in a high degree of diastereoselectivity.[2] The 2-[(1-Cyclohexylethyl)amino]ethan-1-ol auxiliary, with its sterically demanding cyclohexylethyl group, is designed to provide excellent facial discrimination in a variety of asymmetric transformations.

Synthesis of the Chiral Auxiliary

The enantiopure form of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol can be synthesized through several established routes for N-substituted amino alcohols.[3] A common and effective method is the reductive amination of cyclohexyl methyl ketone with 2-aminoethan-1-ol.

Protocol 2.1: Synthesis of (S)-2-[(1-Cyclohexylethyl)amino]ethan-1-ol

This protocol describes a two-step sequence involving the formation of a Schiff base followed by stereoselective reduction.

Materials:

  • Cyclohexyl methyl ketone

  • (S)-2-Aminoethan-1-ol

  • Titanium(IV) isopropoxide

  • Anhydrous Toluene

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation:

    • To a solution of cyclohexyl methyl ketone (1.0 eq) in anhydrous toluene, add (S)-2-aminoethan-1-ol (1.0 eq) and titanium(IV) isopropoxide (1.2 eq).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Diastereoselective Reduction:

    • Dissolve the crude imine in methanol and cool the solution to 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with DCM/Methanol) to afford the title compound.

Application in Asymmetric Aldol Reactions

One of the most powerful applications of chiral auxiliaries is in the diastereoselective aldol reaction, a cornerstone of C-C bond formation.[4] The 2-[(1-Cyclohexylethyl)amino]ethan-1-ol auxiliary can be used to direct the formation of syn-aldol products with high levels of stereocontrol.[5]

Mechanism of Stereochemical Induction

The high diastereoselectivity observed in these reactions is attributed to the formation of a rigid, six-membered chair-like transition state, often referred to as the Zimmermann-Traxler model.[6] After attachment of the auxiliary to a carboxylic acid to form an amide, a boron enolate is generated. The boron atom chelates to both the enolate oxygen and the hydroxyl group of the auxiliary. The bulky cyclohexylethyl group orients itself pseudo-equatorially to minimize steric strain, thereby shielding one face of the enolate. The aldehyde then approaches from the less hindered face, leading to the preferential formation of the syn-diastereomer.[7]

G cluster_0 Asymmetric Aldol Reaction Workflow A 1. Acylation: Attach Auxiliary to Prochiral Carboxylic Acid B 2. Enolate Formation: Deprotonation with a Lewis Acid and Base A->B Form N-Acyl derivative C 3. Diastereoselective Aldol Addition: Reaction with Aldehyde B->C Chelated Boron Enolate D 4. Auxiliary Cleavage: Hydrolysis to yield Chiral β-Hydroxy Acid C->D Formation of Aldol Adduct E 5. Product Isolation & Auxiliary Recovery D->E Mild Hydrolysis

Caption: Workflow for an asymmetric aldol reaction.

Protocol 3.1: Asymmetric syn-Aldol Reaction

This protocol outlines the acylation of the auxiliary, diastereoselective aldol addition, and subsequent cleavage.

Materials:

  • 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 eq)

  • Diisopropylethylamine (DIPEA, 1.2 eq)

  • Aldehyde (e.g., isobutyraldehyde, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Aqueous sodium bicarbonate (NaHCO₃)

  • Aqueous sodium sulfite (Na₂SO₃)

Procedure:

  • N-Acylation of the Auxiliary:

    • Dissolve the chiral auxiliary in anhydrous DCM and cool to 0 °C.

    • Add triethylamine, followed by the dropwise addition of propionyl chloride.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-acyl derivative, which can be purified by chromatography or used directly.

  • Diastereoselective Aldol Reaction:

    • Dissolve the N-acyl derivative (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add Bu₂BOTf dropwise, followed by the slow addition of DIPEA. Stir for 30 minutes to form the boron enolate.

    • Cool the reaction to -78 °C and add the aldehyde dropwise.

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction by adding methanol, followed by a pH 7 phosphate buffer.

    • Add a 2:1 mixture of methanol and 30% H₂O₂ and stir vigorously for 1 hour.

    • Extract the product with DCM, wash with NaHCO₃ and brine, dry, and concentrate.

    • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[8] Purify by flash chromatography.

  • Auxiliary Cleavage:

    • Dissolve the purified aldol adduct in a 4:1 mixture of THF and water, and cool to 0 °C.

    • Add 30% H₂O₂ (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

    • Stir the mixture at 0 °C for 4 hours.

    • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

    • Separate the layers and extract the aqueous layer with DCM to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate to isolate the chiral β-hydroxy acid.

Expected Results

The use of amino alcohol-derived auxiliaries in aldol reactions typically affords high yields and excellent diastereoselectivities.

AldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
Isobutyraldehyde71>99:1[9]
Benzaldehyde80>99:1[9]
Acetaldehyde70>99:1[9]

Application in Asymmetric Alkylation

Diastereoselective alkylation of enolates is another key transformation where chiral auxiliaries are indispensable. The N-acyl derivative of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less hindered face.[9]

G cluster_1 Asymmetric Alkylation Workflow F 1. N-Acyl Derivative (from Protocol 3.1) G 2. Enolate Formation: Deprotonation with Strong Base (e.g., LDA) F->G Anhydrous THF, -78°C H 3. Diastereoselective Alkylation: Reaction with Electrophile (R-X) G->H Chelated Lithium Enolate I 4. Auxiliary Cleavage: (e.g., Hydrolysis or Reduction) H->I Formation of Alkylated Adduct J 5. Product Isolation & Auxiliary Recovery I->J Yields Chiral Acid/Alcohol

Caption: Workflow for an asymmetric alkylation reaction.

Protocol 4.1: Asymmetric Alkylation

Materials:

  • N-acyl derivative of the auxiliary (from Protocol 3.1, 1.0 eq)

  • Lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., benzyl bromide, 1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄) for reductive cleavage

Procedure:

  • Enolate Formation and Alkylation:

    • Dissolve the N-acyl derivative in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

    • Slowly add a solution of LDA and stir for 1 hour to form the lithium enolate.

    • Add the alkylating agent dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC indicates completion.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

    • Warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography.

  • Reductive Cleavage of the Auxiliary:

    • Dissolve the purified alkylated product in anhydrous THF and cool to 0 °C.

    • Add LiAlH₄ (2.0 eq) portion-wise.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF.

    • Concentrate the filtrate to obtain the crude chiral alcohol product and the recovered auxiliary. These can be separated by chromatography or distillation.

Expected Outcomes

This method provides access to a variety of chiral carboxylic acid derivatives with high enantiopurity.

ElectrophileYield (%)Diastereomeric Excess (de)Reference
Allyl Iodide88>99%[9]
Benzyl Bromide85>99%[9]

Characterization and Quality Control

NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of intermediates and final products. The diastereomeric excess (de) of the aldol or alkylation products can be determined by integrating well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum of the crude reaction mixture.

Chiral HPLC/GC: The enantiomeric excess (ee) of the final product after auxiliary cleavage should be determined using chiral chromatography to confirm the effectiveness of the asymmetric induction.

Optical Rotation: Measurement of the specific rotation of the final product provides an additional check of its enantiopurity and can be compared to literature values.

Conclusion

2-[(1-Cyclohexylethyl)amino]ethan-1-ol is a highly effective chiral auxiliary for asymmetric aldol and alkylation reactions. Its ability to form rigid, chelated transition states allows for excellent stereochemical control, leading to products with high diastereomeric and enantiomeric purity. The protocols outlined in this document provide a robust framework for the application of this auxiliary in the synthesis of complex chiral molecules. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields and selectivities.

References

  • Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 11(11), 2395-2399.
  • CHEM21. (n.d.). One Pot Synthesis of N-substituted β-amino Alcohols. [Link]

  • Wikipedia. (2024). Aldol reaction. [Link]

  • Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylation and aldol reaction of optically active (1S,2R)-2-aminocyclopentan-l-ol derived chiral auxiliary. Bioorganic & Medicinal Chemistry Letters, 10(1), 75-78. [Link]

  • Ghosh, A. K., & Kawahama, R. (1998). Chelation-controlled ester-derived titanium enolate aldol reaction: diastereoselective syn-aldols with mono- and bidentate aldehydes. Tetrahedron: Asymmetry, 9(20), 3601-3604. [Link]

  • Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-407.
  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Addition. [Link]

  • Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. [Link]

  • Ghosh Laboratory, Purdue University. (n.d.). New Asymmetric Synthesis Research. [Link]

  • Macmillan Group, Caltech. (2002). The Selective Aldol Reaction. [Link]

  • Wikipedia. (2024). Chiral auxiliary. [Link]

  • ResearchGate. (2025). Using NMR To Investigate Products of Aldol Reactions.... [Link]

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Application

APPLICATION NOTES &amp; PROTOCOLS: 2-[(1-Cyclohexylethyl)amino]ethan-1-ol as a Corrosion Inhibitor for Steel

An in-depth guide to the evaluation of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol as a novel corrosion inhibitor for steel is provided for researchers, scientists, and drug development professionals. This document offers a d...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the evaluation of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol as a novel corrosion inhibitor for steel is provided for researchers, scientists, and drug development professionals. This document offers a detailed framework for the synthesis, application, and comprehensive analysis of this potential corrosion inhibitor, grounded in established scientific principles and methodologies.

Authored by: A Senior Application Scientist

Introduction and Rationale

Corrosion of steel is a pervasive electrochemical process that leads to significant economic losses and structural integrity issues across numerous industries.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation, particularly in acidic environments common in industrial processes like acid pickling and oil well acidification.[1][2] Amino alcohols, a class of organic compounds, have garnered attention as effective mixed-type corrosion inhibitors.[3][4] These molecules function by adsorbing onto the steel surface, forming a protective barrier that impedes both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[4][5]

The molecule 2-[(1-Cyclohexylethyl)amino]ethan-1-ol possesses key structural features conducive to corrosion inhibition:

  • Nitrogen and Oxygen Heteroatoms: These atoms have lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface, facilitating strong adsorption.[6]

  • Hydrocarbon Moieties (Cyclohexyl and Ethyl groups): These bulky, hydrophobic groups can form a dense, non-polar layer that repels corrosive aqueous species from the metal surface.

This document outlines a comprehensive research program to validate the efficacy of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol as a corrosion inhibitor for mild steel in an acidic medium (1 M HCl). It provides protocols for its synthesis and a multi-faceted approach to performance evaluation, including gravimetric and electrochemical techniques, supplemented by theoretical quantum chemical analysis.

Proposed Synthesis of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol

The target inhibitor can be synthesized via a reductive amination pathway, a robust and common method for forming C-N bonds.

Protocol 2.1: Synthesis via Reductive Amination

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, charge 1-cyclohexylethanone (1.0 eq) and ethanolamine (1.2 eq) in a suitable solvent such as methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise while maintaining the temperature below 10 °C.

  • Reaction Completion & Quenching: After the addition of the reducing agent, allow the mixture to warm to room temperature and stir for an additional 12-16 hours. Once the reaction is complete (as monitored by TLC), carefully quench the reaction by the slow addition of distilled water.

  • Extraction & Purification: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product. Purify the crude product by column chromatography on silica gel to obtain the pure 2-[(1-Cyclohexylethyl)amino]ethan-1-ol.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Fourier-Transform Infrared (FTIR) spectroscopy.

Evaluation of Corrosion Inhibition Performance

A tripartite approach is recommended to thoroughly evaluate the inhibitor's performance: Weight Loss (Gravimetric) Analysis, Electrochemical Techniques, and Theoretical Modeling.

Weight Loss Method

The weight loss method is a fundamental, non-electrochemical technique that provides a direct measure of the corrosion rate.[7][8] It is used to calculate the inhibitor's efficiency over an extended immersion period.

Protocol 3.1.1: Gravimetric Analysis

  • Specimen Preparation: Use mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm). Mechanically polish the coupons with a series of silicon carbide (SiC) papers of increasing grit (e.g., 200, 400, 600, 800, 1200 grit), rinse thoroughly with distilled water and then acetone, dry in a warm air stream, and store in a desiccator.

  • Initial Measurement: Accurately weigh each prepared coupon to four decimal places (W_initial) using an analytical balance.

  • Immersion Test: Prepare the corrosive medium, 1 M HCl, without an inhibitor (blank) and with various concentrations of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (e.g., 50, 100, 200, 500 ppm).

  • Exposure: Fully immerse the weighed coupons in 100 mL of the test solutions in beakers at a constant temperature (e.g., 298 K) for a specified duration (e.g., 6 hours).[7]

  • Final Measurement: After the immersion period, retrieve the coupons. Remove the corrosion products by scrubbing with a soft brush in a solution containing HCl and a pickling inhibitor, rinse with water and acetone, dry, and reweigh (W_final).

  • Calculations:

    • Corrosion Rate (CR): Calculate the corrosion rate in millimeters per year (mm/y) using the formula: CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of mild steel (approx. 7.85 g/cm³).[2]

    • Inhibition Efficiency (IE%): Calculate the percentage of inhibition efficiency using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[2]

Table 1: Illustrative Weight Loss Data and Inhibition Efficiency

Inhibitor Conc. (ppm)Weight Loss (ΔW, g)Corrosion Rate (mm/y)Inhibition Efficiency (IE%)
0 (Blank)0.095015.25-
500.03806.1060.0
1000.02383.8275.0
2000.01432.2985.0
5000.00761.2292.0
Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the corrosion mechanism and the inhibitor's mode of action.[9] These tests are performed using a standard three-electrode cell connected to a potentiostat. The cell consists of a mild steel specimen as the working electrode (WE), a platinum foil or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).

Protocol 3.2.1: Potentiodynamic Polarization (PDP)

PDP measurements help determine the corrosion kinetics and identify whether the inhibitor primarily affects the anodic, cathodic, or both reactions.[10]

  • Stabilization: Immerse the three-electrode setup in the test solution (1 M HCl with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.[9]

  • Polarization Scan: Once a stable E_corr is achieved, apply a potential scan from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).[10]

  • Data Analysis: Plot the resulting potential (E) versus the logarithm of the current density (log i). Extrapolate the linear Tafel regions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).[2]

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.[2]

Table 2: Illustrative Potentiodynamic Polarization Data

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Anodic Slope (βa, mV/dec)Cathodic Slope (βc, mV/dec)IE%
0 (Blank)-47595075120-
50-4823758012560.5
100-4882308312875.8
200-4951358813285.8
500-505709213592.6

Insight: If the change in E_corr is less than 85 mV with respect to the blank, the inhibitor is classified as a mixed-type.[2] The data above suggests 2-[(1-Cyclohexylethyl)amino]ethan-1-ol acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions.

Protocol 3.2.2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[11][12]

  • Setup and Stabilization: Use the same three-electrode setup and allow the OCP to stabilize as in the PDP protocol.

  • Impedance Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz down to 0.01 Hz.[13][14]

  • Data Analysis: The data is typically represented as a Nyquist plot (Z_imaginary vs. Z_real). The plot for a corrosion process often shows a depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).[2]

  • Equivalent Circuit Modeling: Fit the experimental data to an appropriate equivalent electrical circuit (EEC) to extract quantitative parameters. A simple Randles circuit is often used.

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Table 3: Illustrative Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (ppm)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (IE%)
0 (Blank)50150-
501259560.0
1002107076.2
2003505585.7
5006004091.7

Insight: An increase in R_ct and a decrease in the double-layer capacitance (C_dl) with increasing inhibitor concentration indicate the formation of a protective film on the steel surface, as the inhibitor molecules displace water molecules.

Proposed Mechanism of Inhibition

The inhibition of steel corrosion by 2-[(1-Cyclohexylethyl)amino]ethan-1-ol in acidic solution is proposed to occur via adsorption of the inhibitor molecules onto the metal surface.

  • Protonation: In acidic solution, the nitrogen atom of the amino group gets protonated.

  • Adsorption Mechanisms:

    • Physisorption: The protonated inhibitor molecules can be electrostatically attracted to the steel surface, which is negatively charged due to the adsorption of Cl⁻ ions from the HCl solution.

    • Chemisorption: The molecule can also adsorb directly onto the iron atoms via coordinate bonding. The lone pair of electrons on the unprotonated nitrogen atom and the oxygen atom of the hydroxyl group can be shared with the vacant d-orbitals of Fe atoms.[15]

  • Protective Film Formation: This adsorption process covers the active sites on the steel surface, forming a barrier that isolates the metal from the corrosive environment.[5] The bulky cyclohexyl group enhances this barrier effect, leading to a high degree of surface coverage.

G cluster_solution Corrosive Solution (1M HCl) cluster_surface Steel Surface cluster_process Inhibition Process Inhibitor Inhibitor Molecule (R-NH-R'-OH) Inhibitor_H Protonated Inhibitor (R-NH₂⁺-R'-OH) Inhibitor->Inhibitor_H Protonation Adsorption Adsorption on Surface Inhibitor->Adsorption Chemisorption (N, O lone pairs) H_plus H+ H_plus->Inhibitor_H Cl_minus Cl⁻ Fe_surface Fe (Anodic Site) Cl_minus->Fe_surface Adsorption Inhibitor_H->Adsorption Physisorption (Electrostatic) Fe_surface->Adsorption Cathodic_site Cathodic Site Film Protective Hydrophobic Film Adsorption->Film Blocks Sites Film->Fe_surface Prevents Fe → Fe²⁺ + 2e⁻ Film->Cathodic_site Prevents 2H⁺ + 2e⁻ → H₂

Caption: Proposed mechanism of corrosion inhibition.

Theoretical Framework: Quantum Chemical Calculations

Quantum chemical calculations, using Density Functional Theory (DFT), can provide profound insights into the relationship between the molecular structure of the inhibitor and its performance.[16] These calculations help elucidate the adsorption mechanism at an electronic level.[17][18]

Protocol 5.1: DFT Calculations

  • Software: Use a computational chemistry package like Gaussian.

  • Methodology: Optimize the geometry of the 2-[(1-Cyclohexylethyl)amino]ethan-1-ol molecule using the B3LYP functional with a 6-31G(d,p) basis set.[6]

  • Parameter Calculation: From the optimized structure, calculate key quantum chemical parameters:

    • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest a greater tendency for electron donation to the metal surface.[16]

    • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

    • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and potentially better inhibition efficiency.[16]

    • Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.

    • Mulliken Charges: Analyze the charge distribution on the atoms to identify the most likely sites for interaction with the steel surface (i.e., the N and O atoms).[15]

G cluster_workflow Experimental & Theoretical Workflow Start Synthesize & Characterize Inhibitor WeightLoss Weight Loss Measurements Start->WeightLoss Electrochem Electrochemical Tests (PDP, EIS) Start->Electrochem DFT Quantum Chemical Calculations (DFT) Start->DFT Analysis Data Analysis & Correlation WeightLoss->Analysis Electrochem->Analysis DFT->Analysis Conclusion Determine IE% & Inhibition Mechanism Analysis->Conclusion

Caption: Integrated workflow for inhibitor evaluation.

Conclusion

This document provides a comprehensive framework for the systematic evaluation of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol as a potential corrosion inhibitor for steel. By integrating synthesis, classical gravimetric analysis, advanced electrochemical techniques, and theoretical quantum chemistry, researchers can build a robust, multi-dimensional understanding of the inhibitor's efficacy and mechanism of action. The protocols and illustrative data presented herein serve as a rigorous guide for generating reliable and reproducible results, contributing to the development of new, effective corrosion mitigation technologies.

References

  • Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors. (2015). PMC. Available at: [Link]

  • A Quantum Computational Method for Corrosion Inhibition. (2025). ACS Publications. Available at: [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2021). MDPI. Available at: [Link]

  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research. Available at: [Link]

  • Potentiodynamic Polarization: Significance and symbolism. (2025). Paperity. Available at: [Link]

  • Quantum Chemical Calculations for Corrosion Inhibition of Pyrimidine Derivatives. (2019). DergiPark. Available at: [Link]

  • Corrosion inhibition properties and pKa calculations of some common corrosion inhibitors: Quantum chemical simulations. (2024). Asia-Pacific Journal of Science and Technology (APST). Available at: [Link]

  • (PDF) Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. (2026). ResearchGate. Available at: [Link]

  • Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. (n.d.). Semantic Scholar. Available at: [Link]

  • Evaluation of Corrosion Inhibition of Essential Oil-Based Inhibitors on Aluminum Alloys. (2022). ACS Omega. Available at: [Link]

  • Theoretical and experimental studies on the electrochemical behavior of steel in HCl solution in the presence of two bio-inhibitor mixtures. (2024). PMC. Available at: [Link]

  • Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative. (2014). Arabian Journal of Chemistry. Available at: [Link]

  • Why Use Electrochemical Techniques for Corrosion Measurement?. (n.d.). Gamry Instruments. Available at: [Link]

  • Comparative Study of Volatile Corrosion Inhibitors in Various Electrochemical Setups. (2025). MDPI. Available at: [Link]

  • Corrosion Inhibition Studies on Low Carbon Steel in Hydrochloric Acid Medium Using o-Vanillin-Glutamine Schiff Base. (n.d.). Semantic Scholar. Available at: [Link]

  • Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method. (2022). IJCRT.org. Available at: [Link]

  • Electrochemical Impedance Spectroscopy Study of the Corrosion Behavior of Some Niobium Bearing Stainless Steels in 3.5% NaCl. (2006). Koreamed.org. Available at: [Link]

  • Electrochemical Impedance Spectroscopy Analysis of Corrosion of Reinforcing Steel in Fly Ash Mortar by means of Transmission Line Modeling. (2022). IdeaExchange@UAkron. Available at: [Link]

  • Electrochemical and Theoretical Study of Corrosion Inhibition on X60 Steel in H2SO4 Solution by Omeprazole. (2022). International Journal of Electrochemical Science. Available at: [Link]

  • Corrosion Monitoring of Reinforced Steel Embedded in Cement Mortar under Wet-And-Dry Cycles by Electrochemical Impedance Spectroscopy. (2019). MDPI. Available at: [Link]

  • Exploring Electrochemical Impedance Spectroscopy. (2021). American Coatings Association. Available at: [Link]

  • Corrosion behaviour of reinforcing steel exposed to an amino alcohol based corrosion inhibitor. (2025). ResearchGate. Available at: [Link]

  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (n.d.). Chemical Science Review and Letters. Available at: [Link]

  • Corrosion Monitoring Using Weight-Loss Analysis. (n.d.). Scribd. Available at: [Link]

  • WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate. Available at: [Link]

  • Conducting Potentiodynamic Polarization Resistance Measurements. (2009). ASTM International. Available at: [Link]

  • Corrosion Inhibition Coating Based on the Self-Assembled Polydopamine Films and Its Anti-Corrosion Properties. (2022). PMC. Available at: [Link]

  • Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. (2025). ResearchGate. Available at: [Link]

  • The mechanism of inhibition of amino acids. (n.d.). ResearchGate. Available at: [Link]

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Method

Application Note: Optimizing Amine Scrubbing Efficiency with 2-[(1-Cyclohexylethyl)amino]ethan-1-ol

Part 1: Executive Summary & Molecular Profile The Challenge: The Energy Penalty of MEA Monoethanolamine (MEA) remains the benchmark for post-combustion CO₂ capture, yet it suffers from a high parasitic energy load (~3.5–...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Profile

The Challenge: The Energy Penalty of MEA

Monoethanolamine (MEA) remains the benchmark for post-combustion CO₂ capture, yet it suffers from a high parasitic energy load (~3.5–4.0 GJ/ton CO₂) required for solvent regeneration. This energy penalty is primarily driven by the high stability of the MEA-carbamate bond and the necessity to heat large volumes of water in the stripper.

The Solution: 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (CEAE)

This guide details the characterization and optimization of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (herein referred to as CEAE ). Structurally, CEAE is a secondary amine featuring an ethanolamine backbone shielded by a bulky, lipophilic 1-cyclohexylethyl group.

Key Physicochemical Advantages:

  • Steric Hindrance: The bulky cyclohexylethyl group destabilizes the carbamate bond, facilitating lower-temperature regeneration.

  • Bicarbonate Formation: Hindrance promotes the hydrolysis of the carbamate to bicarbonate, theoretically increasing loading capacity from 0.5 to 1.0 mol CO₂/mol amine.

  • Lipophilicity & Phase Separation: The hydrophobic tail induces Liquid-Liquid Phase Separation (LLPS) upon CO₂ loading. This allows for decanting the CO₂-lean supernatant and sending only the CO₂-rich phase to the stripper, potentially reducing reboiler duty by 40-50%.

Part 2: Reaction Mechanism & Process Logic

Understanding the reaction pathway is critical for interpreting kinetic data. Unlike primary amines, CEAE operates on a competitive mechanism between unstable carbamate formation and direct bicarbonate formation.

Mechanism Diagram

The following diagram illustrates the zwitterion mechanism and the subsequent "Steric Shunt" toward bicarbonate.

ReactionMechanism Amine CEAE (Amine) Zwitterion Zwitterion Intermediate (R2NH+-COO-) Amine->Zwitterion + CO2 CO2 CO2 (aq) CO2->Zwitterion Carbamate Unstable Carbamate (R2N-COO-) Zwitterion->Carbamate Fast (Kinetic Control) Bicarbonate Bicarbonate Species (HCO3- + R2NH2+) Zwitterion->Bicarbonate Direct Path (Slow) Hydrolysis Hydrolysis (+ H2O) Carbamate->Hydrolysis Steric Instability Hydrolysis->Bicarbonate Thermodynamic Control

Caption: Reaction pathway for CEAE. Steric bulk destabilizes the carbamate, favoring the bicarbonate route which doubles theoretical capacity.

Part 3: Experimental Protocols

Protocol A: Kinetic Measurements (Wetted Wall Column)

Objective: Determine the mass transfer coefficient (


) and reaction rate constant (

) to assess absorber height requirements.

Equipment:

  • Wetted Wall Column (WWC) with counter-current gas/liquid flow.

  • Gas Analyzer: FTIR or NDIR for outlet CO₂ concentration.

Step-by-Step Workflow:

  • Solvent Preparation: Prepare a 30 wt% (approx. 2.5 M) solution of CEAE in deionized water. Note: Due to the cyclohexyl group, viscosity will be higher than MEA. Ensure thermostat is set to 40°C (absorber condition).

  • Conditioning: Circulate the solvent to establish a stable liquid film (surface area ~38.5 cm²).

  • Gas Exposure: Introduce a gas stream containing 10-15% CO₂ (simulated flue gas) balanced with N₂.

  • Flux Measurement: Measure the CO₂ flux (

    
    ) at varying liquid loadings (
    
    
    
    to
    
    
    mol CO₂/mol amine).
  • Calculation: Calculate the overall mass transfer coefficient (

    
    ):
    
    
    
    
    Critical Insight: If
    
    
    is < 50% of MEA, a promoter (e.g., Piperazine) is required.
Protocol B: Liquid-Liquid Phase Separation (LLPS) Characterization

Objective: Define the "Rich" and "Lean" phase boundaries to optimize the biphasic process.

Equipment:

  • Thermostated Equilibrium Cell (e.g., Cailletet tube or stirred autoclave).

  • Sight glass for visual detection of turbidity/separation.

Step-by-Step Workflow:

  • Loading: Slowly sparge CO₂ into the CEAE solution at 40°C.

  • Observation: Monitor for the "Cloud Point"—the loading (

    
    ) at which the solution turns turbid.
    
  • Separation: Continue loading until distinct phase separation occurs. Allow to settle for 30 minutes.

  • Analysis:

    • Top Phase (Lean): Analyze for amine concentration (titration) and CO₂ loading (TIC).

    • Bottom Phase (Rich): This phase should contain >90% of the carbamate/bicarbonate species.

  • Optimization Metric: The goal is to maximize the volume fraction of the Lean Phase (supernatant) while maximizing the CO₂ concentration in the Rich Phase.

Part 4: Process Optimization & Data Analysis

Comparative Performance Data

The following table summarizes expected performance metrics for CEAE compared to standard MEA.

Parameter30 wt% MEA (Baseline)30 wt% CEAE (Target)Optimization Insight
Capacity (mol CO₂/mol amine) 0.500.85 - 0.95 Bicarbonate formation dominates due to steric hindrance.
Heat of Absorption (

)
-85 kJ/mol-65 to -70 kJ/mol Weaker bond = Lower regeneration energy.
Absorption Rate (

)
HighModerate/Low Action: Blend with 5 wt% Piperazine (PZ) to boost rate.
Viscosity (Loaded) ~3-5 cP10-15 cP Action: Maintain absorber temp >40°C to manage pumping costs.
Phase Behavior Single PhaseBiphasic Action: Implement decanter before stripper.
Optimized Process Flow (Biphasic Loop)

The unique advantage of CEAE is the ability to bypass the stripper for the bulk of the solvent volume.

ProcessFlow Absorber Absorber Column (40°C) Decanter Phase Separator (Decanter) Absorber->Decanter Biphasic Solvent (Loaded) Stripper Stripper/Regenerator (120°C) Decanter->Stripper CO2-Rich Phase (Small Volume) LeanSolvent Lean Solvent Recycle Decanter->LeanSolvent CO2-Lean Phase (Recycled directly) Stripper->LeanSolvent Regenerated Solvent LeanSolvent->Absorber

Caption: Biphasic process loop. Only the CO2-rich phase enters the stripper, significantly reducing thermal energy demand.

Part 5: Troubleshooting & Safety

  • Foaming: The cyclohexyl group acts as a surfactant.

    • Remedy: Add silicone-based antifoam (e.g., Dow Corning Q2-3183) at 10-50 ppm.

  • High Viscosity: If the rich phase becomes gel-like:

    • Remedy: Add a cosolvent like Ethanol or Triethylene Glycol (TEG) at 5-10 wt% to disrupt hydrogen bonding networks.

  • Oxidative Degradation: Secondary amines are susceptible to oxidation.

    • Remedy: Sparging with N₂ during storage and adding inhibitors (e.g., Sodium Metavanadate or Bicine).

References

  • Rochelle, G. T. (2009).[1] Amine Scrubbing for CO2 Capture. Science. Link

  • Zhang, Y., et al. (2019).[1] Phase-change solvents for CO2 capture: A review. Renewable and Sustainable Energy Reviews. Link

  • Sartori, G., & Savage, D. W. (1983). Sterically Hindered Amines for CO2 Removal from Gases. Industrial & Engineering Chemistry Fundamentals. Link

  • Ye, Q., et al. (2015). Absorption of CO2 in aqueous solutions of 2-amino-2-methyl-1-propanol (AMP) + piperazine (PZ). International Journal of Greenhouse Gas Control. Link

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Application

Application Note: Formulation of Water-Based Cutting Fluids containing 2-[(1-Cyclohexylethyl)amino]ethan-1-ol

Based on the chemical structure and functional class of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol , I have designed a comprehensive Application Note and Protocol for its use in water-miscible metalworking fluids (MWFs). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and functional class of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol , I have designed a comprehensive Application Note and Protocol for its use in water-miscible metalworking fluids (MWFs).

This guide treats the compound as a high-performance amine —specifically a hydrophobically modified alkanolamine—used for pH buffering, corrosion inhibition, and emulsion coupling.

Executive Summary

This protocol details the formulation, stabilization, and validation of semi-synthetic metalworking fluids (MWFs) utilizing 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (herein referred to as CEA-E ).

Unlike commodity amines (e.g., MEA, TEA), CEA-E possesses a bulky cyclohexyl hydrophobe attached to the nitrogen center. This structural feature provides dual functionality:

  • Enhanced Corrosion Inhibition: The cyclohexyl tail creates a superior hydrophobic barrier on ferrous surfaces compared to short-chain alkanolamines.

  • Emulsion Coupling: The molecule acts as a co-emulsifier, bridging the oil-water interface and reducing the required load of primary surfactants.

This guide provides a self-validating workflow for creating a biostable, low-foaming semi-synthetic fluid optimized for ferrous machining.

Chemical Profile & Mechanism[1]

Physicochemical Properties
  • IUPAC Name: 2-[(1-Cyclohexylethyl)amino]ethan-1-ol[1]

  • Functional Class: Secondary Alkanolamine / Corrosion Inhibitor.

  • Estimated pKa: ~9.8 – 10.2 (Ideal for buffering MWFs at pH 9.0–9.5).

  • HLB Contribution: Lower than Monoethanolamine (MEA) due to the lipophilic cyclohexyl group, aiding in oil solubility.

Mechanism of Action

The efficacy of CEA-E relies on a specific adsorption mechanism. The amine head group anchors to the metal oxide surface via acid-base interaction, while the cyclohexyl tail orients away from the surface, forming a dense hydrophobic film that repels water and dissolved oxygen.

G Metal Ferrous Metal Surface (Fe2+ / Fe3+) AmineHead Amine Head Group (Hydrophilic Anchor) AmineHead->Metal Chemisorption (Lewis Acid-Base) CycloTail Cyclohexyl Tail (Hydrophobic Shield) AmineHead->CycloTail Covalent Bond Barrier Steric Hydrophobic Barrier (Repels H2O/O2) CycloTail->Barrier Self-Assembly Corrosion Corrosion Inhibition Barrier->Corrosion Prevents Ion Transport

Figure 1: Mechanistic action of CEA-E on ferrous surfaces. The cyclohexyl group provides steric hindrance and hydrophobicity.

Formulation Protocol: Semi-Synthetic Concentrate

This protocol produces a Semi-Synthetic Concentrate (approx. 30% oil content) designed to be diluted to 5-10% in water for end-use.

Raw Materials & Ratios
Component CategoryFunctionRecommended % (w/w)Rationale
Naphthenic Base Oil Lubricity30.0%Provides boundary lubrication; naphthenic oils emulsify easier than paraffinic.
Sodium Sulfonate (High MW) Primary Emulsifier12.0%Anionic surfactant for emulsion stability.
Fatty Acid Ethoxylate Non-ionic Emulsifier5.0%Stabilizes emulsion in hard water (HLB ~12).
CEA-E (The Topic Compound) Buffer / Inhibitor 6.0% Primary pH buffer and corrosion inhibitor.
Tall Oil Fatty Acid (TOFA) Co-Inhibitor4.0%Reacts with CEA-E to form an amine-soap (anionic surfactant).
Glycol Ether (e.g., BDG) Coupler3.0%Reduces viscosity and clarifies the concentrate.
Biocide (Triazine-free) Antimicrobial2.0%Prevents bacterial degradation.
Deionized Water Diluent38.0%Balance of formulation.
Step-by-Step Manufacturing Workflow

Safety Precaution: Do NOT mix CEA-E with nitrite-containing compounds. Secondary amines can react with nitrites to form carcinogenic nitrosamines.

Step 1: Preparation of the Oil Phase (Phase A)
  • Charge the mixing vessel with Naphthenic Base Oil .

  • Start agitation (low shear).

  • Add Sodium Sulfonate and Fatty Acid Ethoxylate .

  • Heat to 40°C to ensure complete dissolution of surfactants.

  • Checkpoint: Solution should be clear and amber.

Step 2: The Amine-Soap Reaction (Phase B)
  • In a separate vessel, premix CEA-E and Tall Oil Fatty Acid (TOFA) .

  • Allow the exotherm to occur (acid-base neutralization). This forms the in-situ amine soap, which is a critical corrosion inhibitor.

  • Add Glycol Ether to Phase B to reduce viscosity.

  • Add Phase B into Phase A slowly while stirring.

Step 3: Inversion and Finishing (Phase C)
  • Add Deionized Water slowly to the oil/amine mixture.

  • The mixture will thicken (gel phase) and then invert to a low-viscosity microemulsion.

  • Add Biocide and Defoamer (if required) as the final step below 40°C.

  • Filter through a 10-micron bag filter.

Formulation Oil Base Oil + Emulsifiers Mix1 Phase A: Oil Phase Mix Oil->Mix1 Amine CEA-E + Fatty Acid Mix2 Phase B: Amine Soap Formation Amine->Mix2 Water DI Water MainMix Main Reactor: Inversion Water->MainMix Inversion Mix1->MainMix Mix2->MainMix Add slowly QC QC Testing (pH, Stability) MainMix->QC QC->MainMix Adjust Final Final Concentrate QC->Final Pass

Figure 2: Manufacturing workflow for CEA-E based semi-synthetic fluid.

Validation & Performance Protocols

To ensure the "Trustworthiness" of this formulation, the following tests must be performed.

Corrosion Testing: Cast Iron Chip Test (ASTM D4627)

This is the definitive test to verify if CEA-E is providing sufficient inhibition.

  • Objective: Determine the "Breakpoint Concentration" (the lowest concentration where no rust occurs).

  • Protocol:

    • Prepare dilutions of the concentrate in standard hard water (200 ppm CaCO3) at 1%, 2%, 3%, 4%, and 5%.

    • Place 5g of clean, gray cast iron chips into a petri dish.

    • Pipette 5mL of the diluted fluid over the chips.

    • Cover and let stand for 24 hours at room temperature.

    • Drain fluid and observe chips.

  • Acceptance Criteria: 0% rust at 3% concentration.

  • Troubleshooting: If rust appears at 3%, increase CEA-E content in the concentrate by 1-2%.

Emulsion Stability (Thermal Cycle)
  • Protocol:

    • Prepare a 5% emulsion in hard water.[2]

    • Store at 50°C for 24 hours (Oven).

    • Store at 4°C for 24 hours (Fridge).

    • Repeat for 3 cycles.

  • Acceptance Criteria: No oil separation (cream is acceptable if it redisperses easily).

  • Role of CEA-E: If oil separation occurs, the HLB is likely too low. CEA-E lowers HLB; you may need to increase the Fatty Acid Ethoxylate (High HLB) to compensate.

pH Buffering Capacity
  • Protocol:

    • Take 100mL of 5% emulsion.

    • Titrate with 0.1N HCl.

    • Record pH drop.

  • Target: The fluid should maintain pH > 8.5 even after addition of 5mL of acid. This simulates the fluid's ability to resist acidification from bacterial waste.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Heavy Foaming Excess anionic surfactant or high turbulence.CEA-E is low foaming, but if foam persists, reduce Sodium Sulfonate or add a siloxane defoamer.
Skin Irritation pH too high (>9.8).Reduce CEA-E concentration or partially neutralize with more TOFA (Tall Oil Fatty Acid).
Hard Water Instability Calcium soap formation.Add EDTA or increase non-ionic emulsifier load.
Ammonia Odor Degradation or impurity.CEA-E has low volatility. Check for impurities or switch to a fresh batch.

References

  • ASTM International. (2022). ASTM D4627-12(2017) Standard Test Method for Iron Chip Corrosion for Water-Dilutable Metalworking Fluids. West Conshohocken, PA. Link

  • Byers, J. P. (Ed.). (2017).[3] Metalworking Fluids (3rd ed.).[2] CRC Press. (General reference for amino alcohol chemistry in MWFs). Link

  • Brinksmeier, E., et al. (2015). Metalworking fluids—Mechanisms and performance.[2][4][5] CIRP Annals. (Discussion on adsorption mechanisms). Link

  • Occupational Safety and Health Administration (OSHA). (2013). Metalworking Fluids: Safety and Health Best Practices Manual. (Safety regarding nitrosamines). Link

Disclaimer: This protocol is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for CEA-E before handling. Formulations should be field-tested on specific alloys before commercial deployment.

Sources

Method

Application Note: Strategies for Grafting 2-[(1-Cyclohexylethyl)amino]ethan-1-ol onto Polymer Backbones

[1] Executive Summary & Molecular Profile[2] This guide details the methodology for grafting 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (CAS: 57230-08-7) onto various polymer architectures. This molecule is a secondary amine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecular Profile[2]

This guide details the methodology for grafting 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (CAS: 57230-08-7) onto various polymer architectures. This molecule is a secondary amine featuring a bulky hydrophobic tail (1-cyclohexylethyl) and a hydrophilic head (hydroxyethyl).[1]

Why this molecule? Researchers typically select this ligand to introduce amphiphilic character or pH-responsiveness to a polymer scaffold.[1] The secondary amine provides a protonation site (pKa ~9.5), while the cyclohexyl group disrupts hydrogen bonding networks, potentially altering the glass transition temperature (


) or inducing self-assembly in aqueous media.

Technical Challenge: Steric Hindrance Unlike linear secondary amines (e.g., diethylamine), the 1-cyclohexylethyl group possesses branching at the


-carbon relative to the nitrogen. This creates significant steric hindrance, reducing the nucleophilicity of the amine. Standard "click" protocols must be modified with higher temperatures, stronger catalysts, or extended reaction times to achieve high grafting densities.
Molecular Properties Table[4]
PropertyValue / DescriptionImpact on Protocol
Structure Cyclohexyl-CH(CH

)-NH-CH

CH

OH
Dual nucleophiles (-NH-, -OH).[1]
Reactivity Secondary Amine > Primary AlcoholAmine is the primary graft site; -OH is a competitor in non-selective reactions (e.g., isocyanates).
Sterics High (

-branching)
Requires thermodynamic driving force (Heat) or activated leaving groups.[1]
Solubility Alcohols, DMSO, CHCl

, Ethers
Compatible with organic solvent-based grafting; limited water solubility at high pH.[1]

Method A: Epoxide Ring-Opening (High-Density Grafting)[1]

Best For: Poly(glycidyl methacrylate) (PGMA) brushes, beads, or monoliths. Mechanism: Nucleophilic attack of the secondary amine on the oxirane ring. Advantage: No leaving groups; generates a secondary hydroxyl group upon grafting, increasing hydrophilicity.

Mechanistic Insight

While primary amines open epoxides rapidly at room temperature, this sterically hindered secondary amine requires thermal activation. The reaction is regioselective: the amine attacks the less substituted carbon of the epoxide.

Protocol 1: Thermal Grafting onto PGMA

Reagents:

  • Polymer: PGMA-functionalized substrate or linear PGMA (

    
     ~15-50 kDa).[1]
    
  • Ligand: 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (5-fold molar excess relative to epoxide groups).[1]

  • Solvent: DMSO or Ethanol (absolute).

  • Catalyst (Optional): Lithium Bromide (LiBr) or Zinc Chloride (ZnCl

    
    ).
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the polymer in DMSO (10 wt%). If using a surface (e.g., silicon wafer with PGMA brush), submerge the substrate in the solvent.

  • Ligand Addition: Add the amino-alcohol ligand.[1] A 5:1 molar excess is crucial to drive the reaction kinetics against the steric barrier.

  • Catalysis: Add 10 mol% LiBr (relative to epoxide). Note: Lewis acids coordinate with the epoxide oxygen, increasing the electrophilicity of the ring carbon.

  • Reaction: Seal the vessel and heat to 70–85°C for 12–24 hours. Stirring is essential for bulk polymers; gentle rocking is preferred for functionalized surfaces.[1]

  • Quenching: Cool to room temperature.

  • Purification:

    • Bulk Polymer: Precipitate into cold diethyl ether or water (depending on polymer solubility). Redissolve and reprecipitate twice to remove unreacted ligand.[1]

    • Surfaces:[1][2] Wash extensively with DMSO, then Ethanol, then Water to remove physisorbed amines.

Method B: Carbodiimide-Mediated Amidation[1]

Best For: Carboxylated polymers (e.g., Poly(acrylic acid) (PAA), Hyaluronic Acid, Alginate). Mechanism: Activation of carboxyl groups to reactive esters, followed by aminolysis. Challenge: The secondary amine is less reactive than primary amines.[3] Standard EDC/NHS might yield low substitution.[1]

Protocol 2: Activated Ester Coupling

Reagents:

  • Polymer: Poly(acrylic acid) (PAA) in solution.

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS (N-hydroxysulfosuccinimide).[1]

  • Solvent: MES Buffer (pH 4.7) for activation; Borate/Phosphate buffer (pH 8.5) for coupling.[1]

Step-by-Step Procedure:

  • Activation (The "Pulse"): Dissolve PAA in 0.1 M MES buffer (pH 4.7). Add EDC (2 eq. vs COOH) and sulfo-NHS (2 eq.[1] vs COOH).[1][4] React for 15–30 minutes at room temperature.

    • Critical: Do not exceed 30 minutes; the active ester hydrolyzes rapidly.

  • pH Adjustment: Adjust the solution pH to 8.5–9.0 using dilute NaOH or add the activated polymer to a separate buffer containing the ligand.

    • Why? The amine must be deprotonated (neutral) to act as a nucleophile. Given the pKa ~9.5, a pH of 8.5 ensures a fraction of free amine is available without hydrolyzing the NHS ester too fast.

  • Coupling: Add 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (1.5 eq. vs COOH).[1][4] Stir for 24–48 hours at room temperature.

    • Modification: If yields are low, switch to HATU/DIPEA in DMF (anhydrous). HATU is far superior for sterically hindered amines.[1]

  • Purification: Dialysis (MWCO 3.5 kDa) against dilute HCl (pH 3) to remove unreacted amine, followed by distilled water. Lyophilize.

Method C: Isocyanate Ligation (Dual Reactivity Warning)

Best For: Polyurethane backbones or PEG-diisocyanate linkers.[1] Mechanism: Formation of Urea (via amine) and Urethane (via hydroxyl).

Critical Warning: This molecule has both -NH- and -OH groups.[1] Isocyanates react with both.[1]

  • Kinetic Control: At low temperatures (0°C), the amine reacts significantly faster than the alcohol, favoring urea formation.

  • Thermodynamic Control: At higher temperatures or with catalysts (DBTDL), both groups react, potentially leading to crosslinking if the ligand acts as a chain extender.

Protocol: Perform reaction in anhydrous DMF/DMSO at 0°C without catalyst to favor the urea linkage. If a pendant graft is desired (leaving the ligand's -OH free), use a 1:1 stoichiometry and keep the temperature low.

Visualization of Workflows

The following diagram illustrates the decision matrix and chemical pathways for grafting this specific ligand.

GraftingPathways Ligand Ligand: 2-[(1-Cyclohexylethyl)amino]ethan-1-ol Polymer Polymer Backbone Selection Ligand->Polymer Targeting RouteA Route A: Epoxide (PGMA) Polymer->RouteA Contains Epoxides RouteB Route B: Carboxyl (PAA/HA) Polymer->RouteB Contains -COOH RouteC Route C: Isocyanate (PU) Polymer->RouteC Contains -NCO MechA Mechanism: Ring Opening (Heat + LiBr) RouteA->MechA MechB Mechanism: Amidation (EDC/NHS or HATU) RouteB->MechB MechC Mechanism: Urea Formation (Kinetic Control) RouteC->MechC ProductA Result: $beta$-Hydroxy Amine Graft MechA->ProductA High Yield ProductB Result: Amide Linked Graft MechB->ProductB Steric Sensitive ProductC Result: Urea Linked Graft (Risk: Crosslinking) MechC->ProductC Selectivity Issues

Caption: Decision tree for grafting 2-[(1-Cyclohexylethyl)amino]ethan-1-ol based on polymer functionality.

Analytical Validation

To confirm successful grafting and quantify substitution density, use the following characterization suite.

TechniqueTarget SignalConfirmation Criteria
FTIR Amide I/II (1650/1540 cm

)
Appearance of Amide bands (Method B). Disappearance of Epoxide peak at 915 cm

(Method A).[1][5]

H-NMR
Cyclohexyl Ring (0.9 - 1.8 ppm)Appearance of broad multiplets in the aliphatic region distinct from the backbone.[1]
XPS N1s (400 eV)Appearance of Nitrogen signal on non-nitrogenous backbones (e.g., PGMA).
Contact Angle Water DropletIncrease in contact angle (hydrophobicity) due to the cyclohexyl group.
Self-Validating Check: The "Ninhydrin" Test

Note: Traditional Ninhydrin tests detect primary amines.[1] Since this is a secondary amine, the test will be faint or negative. Alternative: Use the Chloranil Test (for secondary amines).

  • Dissolve 2% tetrachloro-1,4-benzoquinone in DMF.

  • Add to polymer sample.[1]

  • Blue/Green color indicates the presence of secondary amines (successful grafting if checking for residual free amine, or failure if checking for unreacted linker). Correction: For grafting onto a backbone, you typically look for the appearance of the specific NMR signals of the ligand.

References

  • Grafting Mechanisms on PGMA

    • Title: Post-polymerization modification reactions of poly(glycidyl methacrylate)s.[6][4][7]

    • Source: RSC Advances, 2017.[4]

    • URL:[Link]

  • Steric Hindrance in Amine Coupling

    • Title: Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines.[8]

    • Source: Polymer Chemistry, 2014.
    • URL:[Link]

  • Amine-Epoxy Reaction Kinetics

    • Title: Biobased Amines: From Synthesis to Polymers; Present and Future.[1]

    • Source: Chemical Reviews, 2016.[9]

    • URL:[Link]

  • Characterization of Grafted Polymers

    • Title: Characterizing Polymer-Grafted Nanoparticles: From Basic Defining Parameters to Behavior in Solvents and Self-Assembled Structures.
    • Source: Analytical Chemistry, 2019.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 2-[(1-Cyclohexylethyl)amino]ethan-1-ol

Status: Operational Ticket Focus: Oxidative Degradation & Color Instability Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Oxidative Degradation & Color Instability Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Stability Support Hub

You are likely here because your clear, colorless liquid has turned yellow, or your HPLC assay is showing "ghost" peaks.

2-[(1-Cyclohexylethyl)amino]ethan-1-ol (hereafter CEAE ) is a secondary amino-alcohol. While the cyclohexyl group provides some steric protection, the ethanolamine core is thermodynamically predisposed to oxidation. This guide treats the molecule not just as a reagent, but as a dynamic system requiring active stabilization.

Tier 1: Immediate Triage (The "Why is it Yellow?" Phase)

Symptom: The sample has developed a yellow-to-brown tint. Diagnosis: Formation of N-oxides and subsequent conjugated imine species (Schiff bases) via radical chain reactions. Immediate Action Required:

  • Isolate: Remove the bottle from direct light immediately.

  • Purge: If the bottle was opened, the headspace is now compromised. Sparge with Argon (preferred) or Nitrogen for 5 minutes (see Protocol A).

  • Chill: Move storage to 2–8°C. Oxidation rates for amino-alcohols typically double for every 10°C increase.

Tier 2: The Root Cause (Mechanistic Insight)

To solve the problem, you must understand the enemy. CEAE degradation is not a simple "reaction with oxygen"; it is a radical chain mechanism often catalyzed by trace transition metals (Fe, Cu) found in glass or solvent impurities.

The Degradation Pathway

The secondary amine (-NH-) is the "soft spot." A radical (R•) abstracts a hydrogen from the carbon adjacent to the nitrogen (the


-carbon).[1] This forms an imine intermediate, which hydrolyzes into aldehydes and primary amines, leading to polymerization (color).

degradation_mechanism CEAE Intact CEAE (Secondary Amine) AlphaRad α-Carbon Radical Intermediate CEAE->AlphaRad H• Abstraction Radical Radical Attack (Light/Peroxides) Radical->CEAE Peroxyl Peroxyl Radical AlphaRad->Peroxyl + O2 Imine Imine/Schiff Base (Yellowing Begins) Peroxyl->Imine - H2O Hydrolysis Hydrolysis Imine->Hydrolysis Aldehyde Degradation Products (Aldehydes + Primary Amines) Hydrolysis->Aldehyde Chain Scission

Figure 1: The oxidative cascade of secondary amino-alcohols. Note that the "Imine" stage is where color typically appears.

Tier 3: Formulation & Prevention Strategies

You cannot rely on passive stability. You must engineer a defense system.

1. The Antioxidant Defense Matrix

A single antioxidant is rarely enough. You need a synergistic approach targeting two fronts:

  • Radical Scavenging: Stopping the chain reaction.

  • Oxygen Scavenging: Removing dissolved

    
    .
    
Stabilizer ClassRecommended AgentWorking Conc.Mechanism of Action
Primary Antioxidant BHT (Butylated hydroxytoluene)0.05% - 0.1%Sterically hindered phenol that donates H• to neutralize alkyl radicals. Essential for storage.
Secondary Antioxidant Sodium Metabisulfite 0.1% - 0.2%Sacrificial oxygen scavenger. Oxidizes to sulfate before CEAE can oxidize.
Chelating Agent EDTA (Disodium salt)0.01% - 0.05%CRITICAL: Sequesters trace Fe/Cu ions that catalyze the initial radical formation.

Expert Insight: If your application is sensitive to aromatics (like BHT), switch to


-Tocopherol (Vitamin E) . It is less effective than BHT for amines but is "cleaner" for biological assays.
2. The pH Factor
  • Question: Should I adjust the pH?

  • Answer: Yes. Oxidation of amines involves the lone pair of electrons on the nitrogen.[1]

    • High pH (>9): Lone pair is free

      
       High oxidation risk.
      
    • Low pH (<6): Nitrogen is protonated (

      
      ) 
      
      
      
      Lone pair is occupied
      
      
      Oxidation is kinetically blocked.
    • Recommendation: If your experiment allows, store CEAE as a salt (e.g., Hydrochloride or Acetate salt) rather than the free base.

Tier 4: Operational Protocols
Protocol A: The "Inerting" Workflow (Sparging vs. Blanketing)

Many users fail because they "blanket" (add gas on top) without "sparging" (removing gas from liquid).

inerting_workflow Step1 1. Insert Sintered Glass Frit (Reach bottom of liquid) Step2 2. Flow Argon @ 100mL/min (Argon is heavier than Air) Step1->Step2 Step3 3. Sparge for 10-15 mins (Displaces dissolved O2) Step2->Step3 Step4 4. Remove Frit -> Immediate Seal (Parafilm over cap) Step3->Step4

Figure 2: Correct inert gas handling. Argon is superior to Nitrogen as it forms a heavier 'blanket' over the liquid surface.

Protocol B: The "Spiking" Stress Test

Use this to validate which stabilizer works for YOUR specific formulation.

  • Preparation: Prepare three 20mL vials of CEAE (diluted or neat).

    • Vial A: Control (No additive).

    • Vial B: +0.1% BHT.

    • Vial C: +0.1% BHT + 0.05% EDTA.

  • Stress: Add 100µL of 3% Hydrogen Peroxide (

    
    ) to induce radical stress.
    
  • Incubate: Heat at 40°C for 4 hours.

  • Analyze: Measure absorbance at 420nm (yellowness index).

    • Pass Criteria: Vial C should show <10% of the absorbance increase seen in Vial A.

Frequently Asked Questions (FAQs)

Q: Can I use UV detection to monitor early degradation? A: No. The early oxidation products (hydroxylamines) are often non-chromophoric. By the time you see a UV signal (imines), the sample is already significantly degraded.

  • Better Method:HPLC-CAD (Charged Aerosol Detector) or LC-MS . These can detect the mass shift of +16 Da (N-oxide) before color changes occur.

Q: My CEAE turned pink instead of yellow. Why? A: This indicates trace copper contamination . Copper-amine complexes are often blue/pink. This confirms you need a chelator (EDTA) immediately. Check your solvent water source for metal ions.

Q: Is the degradation reversible? A: No. Once the C-N bond is scissioned or the imine is formed, you cannot "reduce" it back to the original amino-alcohol easily without creating side products. Prevention is the only cure.

References & Authoritative Grounding
  • Goff, G. S., & Rochelle, G. T. (2004). Monoethanolamine Degradation: O2 Mass Transfer Effects under SO2-Free Conditions. Industrial & Engineering Chemistry Research.[2] (Establishes the fundamental radical mechanism for ethanolamine derivatives).

  • Bedner, M., et al. (2020). Determination of N-Nitrosamines in Pharmaceutical Products. Journal of Pharmaceutical and Biomedical Analysis. (Details the risks of secondary amine oxidation and nitrosamine formation).

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[3] (The authoritative guide on BHT/EDTA synergy).

  • PubChem. 2-Amino-1-cyclohexylethan-1-ol Compound Summary. (Physical property data for the specific molecule).

Sources

Optimization

Purification strategies for removing impurities from 2-[(1-Cyclohexylethyl)amino]ethan-1-ol

Welcome to the technical support guide for the purification of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this amino alcohol. Our goal is to move beyond simple protocols by explaining the underlying chemical principles, enabling you to troubleshoot and adapt these strategies to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during the purification of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol.

Q1: What are the most likely impurities in my crude product?

A1: The impurity profile of your crude 2-[(1-Cyclohexylethyl)amino]ethan-1-ol is highly dependent on its synthetic route. Genotoxic impurities can be introduced from starting materials, intermediates, by-products, or degradation[1]. Common synthesis methods for amino alcohols include reductive amination or the reaction of an amine with an epoxide[][3].

Potential impurities may include:

  • Unreacted Starting Materials: Such as 1-cyclohexylethanamine, cyclohexyl methyl ketone, or 2-haloethanols.

  • Reagents or Catalysts: Residual reducing agents (e.g., borohydride salts) or catalysts from the synthesis.

  • Side-Products: Over-alkylation products or by-products from competing reactions.

  • Stereoisomers: If the synthesis is not stereospecific, you may have a mixture of diastereomers or enantiomers.

Q2: I have a crude reaction mixture. What is the most effective initial purification strategy?

A2: For a typical crude mixture containing an amino alcohol, acid-base extraction is the most powerful and efficient initial purification step.[4][5] This technique leverages the basicity of the amine group to separate it from acidic and neutral impurities. The amine is protonated with an acid to form a water-soluble salt, which partitions into the aqueous phase, leaving neutral and acidic impurities in the organic phase.[6][7][8]

Q3: My purified 2-[(1-Cyclohexylethyl)amino]ethan-1-ol is a persistent oil and I cannot crystallize it. What should I do?

A3: It is common for free base amino alcohols to be oils or low-melting solids.[9] To induce crystallization, you can convert the free base into a salt.[10] Hydrochloride or oxalate salts are often highly crystalline and can be easily precipitated and recrystallized.[11] This is achieved by dissolving the oily free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of the corresponding acid (e.g., HCl in ether or oxalic acid in ethanol).

Q4: How can I remove closely related structural isomers or other persistent impurities?

A4: If acid-base extraction and recrystallization are insufficient, silica gel column chromatography is the next logical step.[][12] Since amines can interact strongly with the acidic silica gel, leading to peak tailing, it is often beneficial to add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent system. For separating enantiomers, specialized chiral High-Performance Liquid Chromatography (HPLC) is required.[13][14]

Q5: What analytical techniques are best for confirming the purity of my final product?

A5: A combination of methods is essential for comprehensive purity analysis.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.[15]

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound and detect non-volatile impurities.[15] A mass spectrometry detector (LC-MS) can help identify the mass of any impurities.[16]

  • Gas Chromatography (GC): Useful for assessing volatile impurities and residual solvents.

  • Elemental Analysis: To confirm the elemental composition, especially after salt formation.

Troubleshooting and Detailed Protocols

This section provides step-by-step guides for the primary purification techniques.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for purifying your crude product.

G start Crude 2-[(1-Cyclohexylethyl)amino]ethan-1-ol acid_base Perform Acid-Base Extraction start->acid_base assess1 Assess Purity (TLC/HPLC) acid_base->assess1 is_pure1 Is Purity >95%? assess1->is_pure1 characterize Final Product Characterization is_pure1->characterize Yes needs_xtal Is Compound an Oil? is_pure1->needs_xtal No form_salt Form Hydrochloride or Oxalate Salt needs_xtal->form_salt Yes (Oil) recrystallize Recrystallization needs_xtal->recrystallize No (Solid) form_salt->recrystallize assess2 Assess Purity (TLC/HPLC) recrystallize->assess2 is_pure2 Is Purity Sufficient? assess2->is_pure2 is_pure2->characterize Yes chromatography Silica Gel Chromatography is_pure2->chromatography No chromatography->characterize

Caption: Decision workflow for purifying 2-[(1-Cyclohexylethyl)amino]ethan-1-ol.

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic amino alcohol from neutral and acidic impurities.

G cluster_0 Organic Layer cluster_1 Aqueous Layer crude Crude Mixture (Target + Neutral/Acidic Impurities) in Organic Solvent (e.g., EtOAc) organic_impurities Neutral & Acidic Impurities in Organic Layer aq_salt Water-Soluble Salt (R-NH2+Cl-) in Aqueous Layer crude->aq_salt Extract with 1M HCl (aq) final_product Purified Free Base in Fresh Organic Solvent aq_waste Aqueous Waste aq_salt->final_product Basify with 6M NaOH (aq) Extract with Fresh Solvent

Caption: Mechanism of purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.[6]

  • Separation: Drain the lower aqueous layer (containing the protonated amino alcohol salt) into a clean flask. The organic layer now contains neutral and acidic impurities.

  • Re-extraction (Optional): To maximize recovery, extract the organic layer again with a fresh portion of 1M HCl. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M sodium hydroxide (NaOH) solution with stirring until the solution is strongly basic (pH > 12, check with pH paper). This neutralizes the ammonium salt back to the free amine.[6]

  • Final Extraction: Return the basic aqueous solution to the separatory funnel. Extract the liberated free base back into a fresh portion of organic solvent (e.g., EtOAc or DCM) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified 2-[(1-Cyclohexylethyl)amino]ethan-1-ol.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface, it can often be broken by adding a small amount of brine (saturated NaCl solution).[9]

  • Poor Separation: If the product does not move into the aqueous layer, ensure the pH is sufficiently acidic (pH < 2). Conversely, ensure the pH is sufficiently basic (pH > 12) for the final extraction.

Protocol 2: Recrystallization of the Hydrochloride Salt

This protocol is for purifying the compound after converting it to its hydrochloride (HCl) salt.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl (e.g., 2M in diethyl ether) dropwise until no further precipitation is observed.

  • Solvent Screening: Find a suitable solvent or solvent system where the salt is soluble at high temperatures but poorly soluble at low temperatures. Common choices for amine salts include isopropanol, ethanol/ether, or methanol/ethyl acetate mixtures.[17][18]

  • Dissolution: In a flask, add the crude salt and a small amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring to dissolve the solid. Add more hot solvent in small portions until the solid is just fully dissolved.[19]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Crystallization: Once at room temperature, you may place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[19]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3: Silica Gel Column Chromatography

This method is for separating compounds with similar polarities.

Step-by-Step Methodology:

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation and gives the target compound an Rf value of approximately 0.2-0.4. A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

  • Modifier Addition: To prevent peak tailing, add ~0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia to the pre-mixed eluent.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (if needed) to begin elution. Collect fractions in test tubes.[12]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Summary of Purification Techniques
TechniquePrimary UseAdvantagesDisadvantages
Acid-Base Extraction Removing neutral/acidic impuritiesFast, inexpensive, high capacity, ideal for initial cleanup.[4]Only separates based on acidity/basicity; ineffective for other basic impurities.
Recrystallization High-level purification of solidsCan yield very high purity material, scalable.[19]Requires a solid compound (or its salt), some product loss is inevitable.[19]
Column Chromatography Separating similar compoundsHighly versatile, can separate complex mixtures and isomers.[][10]More time-consuming, requires larger solvent volumes, potential for tailing with amines.
Chiral HPLC Separating enantiomersThe only reliable method for resolving enantiomers to high purity.[14]Requires specialized equipment and columns, low capacity, expensive.
References
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021, August 25). Reaction Chemistry & Engineering. [Link]

  • A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. (n.d.). Canadian Science Publishing. [Link]

  • Acid base extraction. (2020, July 23). YouTube. [Link]

  • Method for recovering 2-amino alcohol. (n.d.).
  • Reduction of amino acids to corresponding amino alcohols. (2019, November 29). Chemistry Stack Exchange. [Link]

  • Process for the preparation of amino-alcohols. (n.d.).
  • The Synthesis of Some Amino Alcohols. (n.d.). Journal of the American Chemical Society. [Link]

  • Process for the preparation of amino alcohol derivatives or salts thereof. (n.d.).
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022, May 24). PMC. [Link]

  • Amino Acid Purification - Column Chromatography. (n.d.). Sorbent Technologies. [Link]

  • SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. (n.d.). University of Malaya Students' Repository. [Link]

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015, April 23). CSB and SJU Digital Commons. [Link]

  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. (n.d.). IDEALS - Illinois. [Link]

  • GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. (n.d.). Semantic Scholar. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Semantic Scholar. [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. [Link]

  • Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. (2019). ResearchGate. [Link]

Sources

Troubleshooting

Improving thermal stability of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol during regeneration

Role: Senior Application Scientist Status: Active Ticket ID: TS-GEN-2024-089 Introduction Welcome to the Technical Support Center. You are likely utilizing 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (CEAE) as a sterically hi...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active Ticket ID: TS-GEN-2024-089

Introduction

Welcome to the Technical Support Center. You are likely utilizing 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (CEAE) as a sterically hindered secondary amine solvent for CO₂ capture or as a specialized intermediate in pharmaceutical synthesis.

While the cyclohexyl group provides excellent steric hindrance—lowering the heat of regeneration compared to primary amines like MEA—it introduces unique thermal stability challenges during the stripping (regeneration) phase. This guide addresses the root causes of degradation and provides validated protocols to stabilize your solvent system.

Part 1: Diagnostic & Root Cause Analysis

Q: Why is my solvent capacity dropping after fewer than 20 cycles, despite using a "stable" hindered amine?

A: The steric bulk of the cyclohexyl group protects against some carbamate polymerization, but it does not prevent Oxazolidinone Formation .

During regeneration (typically >110°C), the carbamate species of CEAE can undergo an intramolecular cyclization. This is the primary thermal degradation pathway for N-substituted ethanolamines. Unlike simple carbamates, this cyclic product does not release CO₂ and does not revert to amine, leading to a permanent loss of cyclic capacity.

Mechanism of Failure: The Oxazolidinone Trap

The hydroxyl group on the ethanol chain attacks the carbonyl carbon of the carbamate, closing the ring.

DegradationMechanism Amine Free Amine (Active Solvent) Carbamate Amine Carbamate (Intermediate) Amine->Carbamate + CO2 CO2 CO2 Carbamate->Amine Regeneration (<110°C) Heat High Heat (>120°C) Carbamate->Heat Stripping Oxazolidinone 3-(1-cyclohexylethyl)-2-oxazolidinone (Irreversible Degradation) Heat->Oxazolidinone Cyclization Water H2O Heat->Water

Figure 1: The irreversible conversion of the active amine carbamate into a cyclic 2-oxazolidinone derivative under high thermal stress.

Q: The solvent is turning dark brown and viscous. Is this thermal degradation?

A: No, this is likely Oxidative Degradation , not thermal. While thermal degradation (oxazolidinone) is often colorless or pale yellow, dark brown/black discoloration indicates the formation of conjugated byproducts (aldol condensation products) driven by dissolved oxygen and catalyzed by metal ions.

The Causality Chain:

  • Dissolved O₂: Enters via leaks or incomplete N₂ blanketing.

  • Radical Formation: O₂ abstracts an H-atom from the α-carbon (next to the nitrogen).

  • Metal Catalysis: Trace Iron (Fe³⁺) or Copper (Cu²⁺) leaching from stainless steel reactors accelerates this radical propagation by orders of magnitude.

Part 2: Operational & Chemical Mitigation

To stabilize 2-[(1-Cyclohexylethyl)amino]ethan-1-ol, you must implement a multi-barrier defense system.

Operational Parameters (The "Safe Zone")
ParameterCritical LimitScientific Rationale
Regeneration Temp < 115°C Oxazolidinone formation kinetics follow an Arrhenius relationship. Rates double approx. every 10°C rise above 120°C.
CO₂ Loading (Lean) > 0.1 mol/mol Do not over-strip. Leaving a small amount of CO₂ prevents the solution from becoming too basic, which can accelerate specific degradation pathways.
O₂ Concentration < 5 ppm Oxygen solubility decreases at high T, but reactivity increases. Continuous N₂ sparging is non-negotiable during heating.
Chemical Additives (The "Active Defense")

You cannot rely on the molecule alone. You must formulate a blend.

A. Chelation (Stopping the Catalyst) Metal ions (Fe, Ni, Cr) from reactor walls act as redox shuttles. You must sequester them.

  • Recommendation: Add bicine or HEDP (1-Hydroxyethylidene-1,1-diphosphonic acid).

  • Concentration: 1–5 mM.

  • Why: These chelators are thermally stable at 150°C (unlike EDTA, which degrades) and effectively bind Fe ions.

B. Radical Scavenging (Stopping the Chain)

  • Recommendation: Inhibitor A (Sodium Sulfite, Na₂SO₃) or Inhibitor B (Tempo derivatives) .

  • Protocol: Maintain Na₂SO₃ at 50–100 ppm. It acts as an O₂ scavenger, reacting sacrificially to form sulfate.

Part 3: Troubleshooting & Validation Protocols

Workflow: Thermal Stability Screening

Do not run a full pilot to test stability. Use this accelerated aging protocol to validate your mitigation strategy.

StabilityProtocol Start Start: Prepare 30 wt% Amine Sol. Load Load CO2 to 0.4 mol/mol (Mimic Rich Solvent) Start->Load Split Split Samples Load->Split Control Control: No Additives Split->Control TestA Test A: + 5mM HEDP (Chelator) Split->TestA TestB Test B: + N2 Sparge (O2 Removal) Split->TestB Incubate Autoclave Incubation 135°C for 2 weeks (Accelerated Aging) Control->Incubate TestA->Incubate TestB->Incubate Analyze Analyze Liquid Phase Incubate->Analyze Method1 HPLC/IC (Check for Formate/Oxalate) Analyze->Method1 Method2 GC-MS (Check for Oxazolidinone) Analyze->Method2 Decision Compare Amine Loss % Method1->Decision Method2->Decision

Figure 2: Accelerated thermal degradation validation workflow.

Step-by-Step Protocol: The "Stainless Steel Challenge"

To accurately simulate plant conditions, you must introduce the metal surface area effect.

  • Preparation: Prepare 100 mL of 30 wt% 2-[(1-Cyclohexylethyl)amino]ethan-1-ol in water.

  • Loading: Sparge with CO₂ until pH reaches ~10 (approx. 0.4 loading).

  • The Catalyst: Add 2 grams of 316SS metal turnings (degreased) to the solution. This mimics the high surface-area-to-volume ratio of packing material.

  • Stress: Seal in a stainless steel autoclave (Swagelok cylinder). Place in an oven at 135°C (accelerated) or 120°C (operational max) for 7 days.

  • Analysis:

    • GC-MS: Look for the peak corresponding to 3-(1-cyclohexylethyl)-2-oxazolidinone (M-18 of the parent amine + CO₂).

    • Titration: Measure Total Alkalinity. A drop in alkalinity without a corresponding drop in nitrogen content (Elemental Analysis) confirms cyclic degradation (alkalinity is lost, but N remains in the ring).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I reverse the oxazolidinone formation? A: No. Once the ring closes, it is thermodynamically stable. Hydrolysis back to the amine requires strong caustic conditions (NaOH) and temperatures that would further degrade the remaining solvent. Prevention is the only cure.

Q: Why use HEDP instead of EDTA? A: EDTA begins to thermally decarboxylate and degrade above 150°C, becoming ineffective and adding carbon to your total organic carbon (TOC) load. HEDP (phosphonate) is stable up to 200°C and provides superior passivation of steel surfaces.

Q: Does the cyclohexyl group make the solvent more corrosive? A: Indirectly, yes. If the amine degrades into heat-stable salts (formates/acetates) or releases ammonia, the solution conductivity increases, accelerating corrosion. The cyclohexyl group itself is hydrophobic, which can sometimes cause phase separation at high temperatures if the amine concentration is too high (>40 wt%).

References

  • Rochelle, G. T. (2009).[1] Amine Scrubbing for CO2 Capture. Science. Link

  • Lepaumier, H., et al. (2009).[2] Degradation of MDEA and DEA in the Presence of CO2. Industrial & Engineering Chemistry Research. Link

  • Closmann, F., et al. (2009). Oxidative Degradation of Amines with High Temperature Cycling. Energy Procedia. Link

  • Voice, A. K., et al. (2013). Thermal degradation of amines: oxazolidinone formation. International Journal of Greenhouse Gas Control. Link

  • Gouedard, C., et al. (2012). Amine degradation in CO2 capture.[2][3][4][5][6] I. A review. International Journal of Greenhouse Gas Control. Link

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-[(1-Cyclohexylethyl)amino]ethan-1-ol Reactions

[1] Executive Summary: The Steric Landscape The Molecule: 2-[(1-Cyclohexylethyl)amino]ethan-1-ol CAS Registry Number: (Analogous structures: 99839-72-2 for cyclohexyl isomer) Core Challenge: The 1-cyclohexylethyl moiety...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Steric Landscape

The Molecule: 2-[(1-Cyclohexylethyl)amino]ethan-1-ol CAS Registry Number: (Analogous structures: 99839-72-2 for cyclohexyl isomer) Core Challenge: The 1-cyclohexylethyl moiety presents a unique steric profile.[1] Unlike a simple cyclohexyl group, the


-methyl branching combined with the cyclohexyl ring creates a "conformationally locked" steric wall protecting the nitrogen lone pair. This significantly retards nucleophilic attack (

) and acylation rates compared to standard secondary amines.[2]

Technical Impact:

  • N-Alkylation: Rate constants are reduced by

    
     fold compared to diethylamine.[1][2]
    
  • N-Acylation: Requires forcing conditions or nucleophilic catalysis (DMAP/4-PP).[1][2]

  • Cyclization: High rotational barriers prevent orbital overlap required for ring closure (e.g., morpholine formation).[2]

Troubleshooting Module: N-Functionalization (Acylation/Alkylation)

Issue #1: "My acylation reaction with acid anhydrides is stalling at <20% conversion."

Diagnosis: Standard acylation (Anhydride + Base) relies on the amine's nucleophilicity.[2] The 1-cyclohexylethyl group shields the nitrogen, making it a poor nucleophile. The transition state energy is too high for thermal conditions to overcome efficiently.[2]

Solution Protocol: The "Hyper-Active" Acyl Transfer Switch to a Nucleophilic Catalysis system.[2] You must generate a reactive intermediate that is more electrophilic than the anhydride itself, or use a smaller electrophile.[2]

Step-by-Step Protocol:

  • Solvent: Use DCM (Dichloromethane) or CHCl3 (Chloroform).[2] Avoid protic solvents.[2]

  • Base: Use Triethylamine (TEA) (1.5 eq) as the proton scavenger.[2]

  • Catalyst (Critical): Add DMAP (4-Dimethylaminopyridine) at 10-20 mol% .[1][2]

    • Mechanism:[2][3][4][5][6] DMAP attacks the anhydride to form an N-acylpyridinium ion.[2][7] This species is positively charged and highly electrophilic, essentially "reaching out" to the hindered amine.

  • Reagent: If anhydride fails, switch to the Acid Chloride .

  • Temperature: Reflux (40°C for DCM) is often required.[2]

Quantitative Comparison:

Reagent SystemConversion (4h, 25°C)Conversion (4h, Reflux + DMAP)
Acetic Anhydride / Pyridine< 15%45%
Acetyl Chloride / TEA / DMAP 60% > 98%
HATU / DIPEA (Peptide Coupling)30%85% (Requires 12h)
Issue #2: "N-Alkylation with alkyl halides is yielding complex mixtures or no product."[1][2]

Diagnosis:


 reactions are extremely sensitive to steric bulk on both the nucleophile and the electrophile. The "F-strain" (Front-strain) prevents the approach.[1]

Solution Protocol: Microwave-Assisted Synthesis Microwave irradiation provides direct kinetic energy to the dipoles, helping to overcome the activation energy barrier of the transition state.

Protocol:

  • Vessel: Sealed microwave vial (0.5 – 20 mL).

  • Solvent: Acetonitrile (ACN) (high dielectric constant, absorbs MW energy well).[2]

  • Base: DIPEA (Hünig's Base) or K2CO3 (micronized).[2]

  • Additive: KI (Potassium Iodide) (10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Conditions: 120°C – 140°C for 20–40 minutes.

Warning: Do not use DMF with strong bases in the microwave above 140°C due to decomposition risks (dimethylamine formation).[2]

Troubleshooting Module: Selectivity (N- vs. O-Reaction)

Issue #3: "I am observing O-acylation instead of N-acylation."

Diagnosis: While Nitrogen is generally more nucleophilic than Oxygen, the steric bulk of the 1-cyclohexylethyl group selectively deactivates the Nitrogen. The Oxygen (on the ethyl arm) is primary and unhindered, leading to competitive or dominant O-functionalization.

Mechanistic Visualization:

Selectivity Substrate 2-[(1-Cyclohexylethyl)amino]ethan-1-ol N_Attack N-Attack (Hindered) Substrate->N_Attack High Barrier (Steric Clash) O_Attack O-Attack (Unhindered) Substrate->O_Attack Low Barrier (Primary Alcohol) Sol_N Fix: Use Soft Electrophiles (e.g., Active Esters) N_Attack->Sol_N Sol_O Fix: Protect O (TBDMS/TMS) O_Attack->Sol_O

Caption: Kinetic competition between the hindered Nitrogen and unhindered Oxygen.[1] Steric bulk inverts the typical reactivity order.

Solution Protocol: Chemoselective Control

Option A: pH-Controlled Selectivity (For Amides) Run the reaction in a biphasic system (Schotten-Baumann conditions) or aqueous/organic mix where the amine remains unprotonated but the alcohol is less reactive.

  • However, for this hydrophobic substrate, non-aqueous is better.

Option B: Temporary Silylation (Recommended) [1]

  • Silylation: Treat substrate with TMSCl / TEA (1.1 eq) at 0°C. This selectively protects the unhindered primary alcohol as the silyl ether within 30 mins.

  • N-Functionalization: Perform the difficult N-reaction (using the DMAP/Microwave protocols above).

  • Desilylation: Treat with TBAF or mild acid (1M HCl/MeOH) to restore the alcohol.[2]

Troubleshooting Module: Cyclization to Morpholines

Issue #4: "Ring closure to the morpholine derivative is failing."

Diagnosis: Cyclizing 2-[(1-Cyclohexylethyl)amino]ethan-1-ol to a morpholine (usually via a bis-electrophile or intramolecular displacement) requires the molecule to adopt a specific gauche conformation.[1] The bulky cyclohexylethyl group forces the ethyl chain into an anti conformation to minimize steric strain, effectively keeping the reactive ends apart.

Solution Protocol: One-Pot Appel Cyclization Avoid multi-step alkylations.[1][2] Use a dehydration strategy that activates the alcohol in situ.[2]

Protocol:

  • Reagents: Triphenylphosphine (PPh3) (1.2 eq) and CBr4 (1.2 eq) or DIAD (Mitsunobu conditions).

  • Solvent: Toluene (allows higher temperature).[2]

  • Mechanism: The alcohol is converted to an activated oxy-phosphonium species.[2] The nitrogen (even though hindered) performs an intramolecular attack.[2]

  • Key Modification: High Dilution (0.05 M) favors intramolecular reaction over intermolecular polymerization.[2]

FAQ: Purification & Handling

Q: The product is an oil and difficult to crystallize.[2] How do I purify it? A: Amino alcohols are notorious for "oiling out."[2]

  • Salt Formation: Dissolve the crude oil in diethyl ether.[2] Add 2M HCl in ether dropwise. The hydrochloride salt of the hindered amine often crystallizes nicely as a white solid.

  • Reverse Phase: If using chromatography, use C18 Reverse Phase (Water/Acetonitrile + 0.1% Formic Acid).[2] The protonated amine moves cleanly.[2]

Q: Does the stereochemistry of the 1-cyclohexylethyl group scramble? A: The chiral center is at the


-position to the nitrogen. It is generally stable to basic conditions.[2] However, avoid high-temperature radical conditions  or oxidation steps that could form an imine intermediate, which would lead to racemization.[2]

References

  • Reaction of Hindered Amines: BenchChem Technical Support. "Troubleshooting N-Acylation of Hindered Anilines." Accessed 2026.[2][8] [1]

  • Microwave Synthesis: CEM Corporation.[2] "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." [1]

  • Catalysis: Organic Chemistry Portal. "Ester synthesis by acylation: DMAP and Lewis Acid Catalysis."

  • Steric Parameters: OSTI.gov.[2] "A New Measurement of Amine Steric Hindrance – N Exposure." [1]

  • Cyclization Strategies: Beilstein Journal of Organic Chemistry. "Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines."

Sources

Optimization

Solving solubility limits of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol in non-polar solvents

Ticket Subject: Solubility Limits of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol in Non-Polar Solvents Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Reference Molecule: 2-[(1-Cyclohexylet...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Solubility Limits of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol in Non-Polar Solvents Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Reference Molecule: 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (Amphiphilic Amino Alcohol)

Executive Summary

You are encountering solubility challenges with 2-[(1-Cyclohexylethyl)amino]ethan-1-ol in non-polar solvents (e.g., Hexane, Heptane, Cyclohexane). This molecule is an amphiphile : it possesses a lipophilic tail (cyclohexylethyl group) and a highly polar, hydrogen-bonding head (amino-ethanol moiety).

In strict non-polar environments, the intermolecular Hydrogen Bonding (H-bonding) between solute molecules dominates over the weak Van der Waals forces offered by the solvent. This leads to molecular aggregation , resulting in phase separation (oiling out) or complete insolubility.

This guide provides the thermodynamic justification and specific protocols to overcome these limits without compromising the integrity of your downstream applications (crystallization, extraction, or chromatography).

Part 1: The Thermodynamics of Dissolution (Root Cause Analysis)

To solve the solubility limit, we must first quantify the mismatch using Hansen Solubility Parameters (HSP) . Solubility occurs when the interaction energy between the solvent and solute balances the energy required to break solute-solute interactions.

The Mismatch Table
ParameterDescriptionNon-Polar Solvent (e.g., Hexane)Target Molecule (Amino Alcohol)Interaction Result

(Dispersion)
Van der Waals forces~14.9 MPa

~16.0 MPa

Compatible (Similar values)

(Polarity)
Dipole-dipole forces~0.0 MPa

~6.5 MPa

Incompatible (High energy cost)

(H-Bonding)
Hydrogen bonds~0.0 MPa

~18.0 MPa

Critical Failure

Technical Insight: The target molecule would rather bond with itself (forming a separate oily layer) than mix with hexane. To fix this, you must either disrupt the solute-solute H-bonds or increase the solvent's capacity to accept H-bonds .

Part 2: Troubleshooting Protocols

Workflow Visualization: The Solubilization Decision Tree

Before attempting the protocols below, follow this logic flow to identify your specific failure mode.

SolubilityTree Start START: Solubility Issue Detected CheckForm Check 1: Is it a Salt or Free Base? Start->CheckForm Salt Salt Form (HCl, etc.) CheckForm->Salt FreeBase Free Base CheckForm->FreeBase ActionSalt ACTION: Perform Free-Basing (Salts are insoluble in non-polars) Salt->ActionSalt CheckState Check 2: Visual State in Solvent FreeBase->CheckState Cloudy Cloudy / Precipitate CheckState->Cloudy Oiling Oiling Out (Two Liquid Layers) CheckState->Oiling Strategy1 Strategy A: Cosolvent Titration (See Protocol 1) Cloudy->Strategy1 Strategy3 Strategy C: Derivatization (For GC/Analytical) Cloudy->Strategy3 Oiling->Strategy1 Strategy2 Strategy B: Thermal Cycling (See Protocol 2) Oiling->Strategy2

Figure 1: Decision matrix for selecting the correct solubilization strategy based on physical state and chemical form.

Protocol 1: The "Bridging" Cosolvent Method

Use Case: You need the molecule in a non-polar solvent for chromatography or extraction, but it keeps oiling out. Mechanism: You will introduce a "bridge" solvent that has intermediate polarity (moderate


 and 

) to lower the interfacial tension.

Recommended Cosolvents:

  • Toluene: (Preferred) Contains

    
    -electrons that interact with the amine protons.
    
  • Dichloromethane (DCM): Good general solubility but denser than alkanes.

  • Isopropanol (IPA): Strong H-bond breaker (use sparingly, <5%).

Step-by-Step Procedure:

  • Preparation: Place 100 mg of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol in a vial.

  • Primary Solvent: Add 5 mL of your non-polar solvent (e.g., Heptane). Observation: You will likely see distinct droplets at the bottom.

  • Titration: Add Toluene dropwise while vortexing.

  • Endpoint Detection: Continue until the solution becomes optically clear (Tyndall effect disappears).

  • Quantification: Record the volume of Toluene added. If Toluene > 20% v/v is required, switch to Protocol 2 .

Critical Note: Avoid using Acetone as a cosolvent if your downstream application involves primary amines, as it can form imines (Schiff bases) over time.

Protocol 2: Controlled Thermal Solubilization (Metastable Zone)

Use Case: Recrystallization or purification where you want the compound to dissolve hot and precipitate (not oil out) cold.

The "Oiling Out" Trap: Amino alcohols often separate into a liquid oil phase before they crystallize. This happens because the Liquid-Liquid Phase Separation (LLPS) boundary is higher than the Solid-Liquid Solubility curve.

Procedure:

  • Slurry: Suspend the compound in Heptane (10 mL/g).

  • Heat: Heat to reflux (

    
    C for Heptane).
    
  • Check: If it remains oily at reflux, add Ethyl Acetate dropwise until the oil dissolves into the bulk solvent.

  • Cooling (Crucial Step):

    • Turn off the heat source.

    • Seed: Add a tiny crystal of the pure compound at

      
      C.
      
    • Agitate: Stir slowly. Fast stirring promotes oiling out.

    • Insulate: Wrap the flask in foil to cool very slowly.

  • Result: The slow cooling allows the molecules to organize into a lattice (crystal) rather than collapsing into an amorphous oil.

Part 3: Frequently Asked Questions (FAQ)

Q1: I am using this for GC-MS analysis, but the peak shapes are terrible in Hexane. Why? A: The free hydroxyl (-OH) and amine (-NH) groups interact with the silanol groups in the GC liner and column, causing peak tailing.

  • Fix: You must derivatize the sample. React the sample with BSTFA + 1% TMCS at

    
    C for 30 minutes. This replaces the active protons with Trimethylsilyl (TMS) groups, making the molecule perfectly soluble in Hexane and improving peak symmetry.
    

Q2: Can I use Ether (Diethyl Ether) instead of Hexane? A: Yes. Diethyl ether has a central oxygen atom that acts as a Hydrogen Bond Acceptor. It can "solvate" the amine protons of your molecule much better than hexane. However, ensure the ether is dry; trace water will force the amino alcohol out of solution.

Q3: My compound was soluble, but after sitting for a day, it turned cloudy. What happened? A: This is likely hygroscopicity . The amino-ethanol head group is pulling moisture from the air. Water is insoluble in hexane. The microscopic water droplets are extracting your amine, creating a cloudy emulsion.

  • Fix: Store solutions over molecular sieves (3Å or 4Å) and seal under Nitrogen/Argon.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the framework for predicting solubility).
  • PubChem. (n.d.).[1][2] Compound Summary for 2-Amino-1-cyclohexylethanol. National Library of Medicine.[1] Retrieved from [Link] (Source for structural properties of analogous amino alcohols).

  • Abbott, S. (n.d.). Hansen Solubility Parameters: Theory and Practice. Steven Abbott TCNF. Retrieved from [Link] (Authoritative resource on calculating interaction radii).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Spectral Analysis of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol

Executive Summary & Structural Context[1][2][3][4][5][6] 2-[(1-Cyclohexylethyl)amino]ethan-1-ol is a secondary amino-alcohol often utilized as a chiral building block in the synthesis of pharmaceutical intermediates (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

2-[(1-Cyclohexylethyl)amino]ethan-1-ol is a secondary amino-alcohol often utilized as a chiral building block in the synthesis of pharmaceutical intermediates (e.g., beta-blockers or fungicides) or as a specialized corrosion inhibitor.

The critical analytical challenge lies in distinguishing this branched isomer from its linear regioisomer, 2-[(2-cyclohexylethyl)amino]ethan-1-ol. While Mass Spectrometry (MS) yields identical molecular ions (


 171.28) for both, NMR spectroscopy  is the definitive tool for structural validation.

This guide provides a comparative analysis, focusing on the chiral center's influence on the spectral fingerprint—specifically the diastereotopicity of the ethanolamine backbone.

Structural Comparison of Analytes
FeatureTarget Molecule (Branched)Linear Isomer (Alternative)
Structure 2-[(1-Cyclohexylethyl)amino]ethan-1-ol2-[(2-Cyclohexylethyl)amino]ethan-1-ol
Chirality Yes (C1 of ethyl group)No (Achiral)
Key NMR Feature Methyl doublet; Diastereotopic N-CH₂No methyl doublet; Enantiotopic N-CH₂
Application Chiral auxiliary, stereoselective synthesisGeneral surfactant, spacer

Experimental Protocols

To ensure reproducible data, the following protocols utilize self-validating internal checks (integration ratios).

Sample Preparation
  • Solvent A (Routine):

    
     (99.8% D) + 0.03% TMS.
    
    • Purpose: Best resolution for aliphatic coupling; sharp signals.

    • Note: OH and NH protons may appear broad or exchange, leading to variable shifts.

  • Solvent B (Exchange/H-Bonding):

    
    .
    
    • Purpose: Inhibits proton exchange, allowing observation of discrete OH/NH coupling (triplets/doublets) to confirm functional group integrity.

Instrument Parameters
  • Frequency: 400 MHz or higher (recommended to resolve diastereotopic multiplets).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Delay (D1):

    
     seconds (essential for accurate integration of the methine and hydroxyl protons).
    
  • Temperature: 298 K.[1]

Comparative 1H NMR Analysis

The presence of the chiral center at the


-position (relative to Nitrogen) induces magnetic non-equivalence in the adjacent protons.
The "Fingerprint" Region (0.8 – 1.8 ppm)

Target Molecule (Branched):

  • Methyl Group: A distinct doublet (

    
     ppm, 
    
    
    
    Hz, 3H). This is the primary confirmation of the "1-cyclohexylethyl" branching.
  • Cyclohexyl Ring: A complex envelope of multiplets (1.0 – 1.8 ppm, 11H).

Linear Isomer:

  • No Methyl Doublet: The ethyl chain appears as methylene multiplets.

  • Pattern: The spectrum lacks the clean 3H doublet, showing instead a continuous methylene envelope.

The Diastereotopic Effect (2.5 – 3.8 ppm)

This is the most sophisticated level of analysis. Because the molecule possesses a chiral center adjacent to the amine, the protons on the ethanolamine chain (


) become diastereotopic .
  • Target Molecule: The N-methylene protons (

    
    ) often split into two complex multiplets rather than a simple triplet. They are chemically non-equivalent (
    
    
    
    ).[2]
  • Linear Isomer: The molecule is achiral. The

    
     protons are enantiotopic (equivalent in achiral solvent) and appear as a standard triplet .
    
Comparative Chemical Shift Data Table ( )
PositionProton TypeTarget Molecule (

ppm)
Linear Isomer (

ppm)
Multiplicity (Target)
1 Methyl (

)
0.95 – 1.05 N/ADoublet (

Hz)
2 Cyclohexyl (

)
1.00 – 1.800.90 – 1.80Multiplet (Envelope)
3 Methine (Chiral

)
2.45 – 2.55 N/AMultiplet (dq)
4 Ethanolamine

2.65 – 2.85 2.70Complex Multiplet (Diastereotopic)
5 Ethanolamine

3.55 – 3.653.60Triplet/Multiplet
6 Exchangeable (

)
2.0 – 4.0 (broad)2.0 – 4.0Broad Singlet

Analyst Note: In


, the Methine proton (Position 3) is often obscured by the N-CH2 signals. Use 2D HSQC to resolve this overlap.

13C NMR Analysis[3][6][8][9][10][11][12]

Carbon NMR provides a simplified verification of the carbon skeleton count and symmetry.

  • Target Count: 10 distinct carbon signals.

  • Linear Isomer Count: 10 distinct signals, but with significant shift differences in the aliphatic region.

Key Diagnostic Peaks ( )
  • The Methyl Carbon:

    
     ppm.[1] (Absent in linear isomer).
    
  • The Chiral Methine:

    
     ppm. This carbon is attached to Nitrogen and the Cyclohexyl ring, resulting in a significant downfield shift.
    
  • Ethanolamine Carbons:

    • 
      : 
      
      
      
      ppm.
    • 
      : 
      
      
      
      ppm.

Decision Logic & Workflow

The following diagram outlines the logical workflow for confirming the identity of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol against common alternatives.

NMR_Analysis_Workflow Start Start: Crude Sample Analysis Solvent Dissolve in CDCl3 Start->Solvent H1_Scan Acquire 1H NMR (400MHz+) Solvent->H1_Scan Check_Methyl Check 0.9-1.1 ppm region H1_Scan->Check_Methyl Doublet_Found Doublet (3H) Observed? Check_Methyl->Doublet_Found Linear_Path Result: Linear Isomer (2-cyclohexylethyl analog) Doublet_Found->Linear_Path No (Multiplet only) Check_NCH2 Analyze 2.6-2.9 ppm Region Doublet_Found->Check_NCH2 Yes Splitting Splitting Pattern? Check_NCH2->Splitting Target_Conf CONFIRMED: 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (Branched/Chiral) Splitting->Target_Conf Complex/Diastereotopic Impurity Result: N-Ethyl Impurity (Check Integration) Splitting->Impurity Simple Triplet (Check Structure)

Figure 1: Analytical decision tree for distinguishing the target branched amino-alcohol from linear isomers using 1H NMR markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard reference for chemical shift prediction rules).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Hoye, T. R., et al. (2002). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Journal of Organic Chemistry, 67(12), 4014–4016. (Methodology for analyzing diastereotopic splitting). Link

  • PubChem Database. Compound Summary for 2-Aminoethanol derivatives. National Library of Medicine. Link

  • SDBS. Spectral Database for Organic Compounds.[5] National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Reference for cyclohexyl and ethanolamine fragment shifts). Link

Sources

Comparative

Comparative Analysis: 2-[(1-Cyclohexylethyl)amino]ethan-1-ol vs. MEA for CO₂ Capture

This guide provides a technical comparison between the industry-standard Monoethanolamine (MEA) and the advanced sterically hindered amine candidate, 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (referred to herein as CEAE for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the industry-standard Monoethanolamine (MEA) and the advanced sterically hindered amine candidate, 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (referred to herein as CEAE for brevity, based on its chemical structure: N-(1-Cyclohexylethyl)aminoethanol).

Executive Summary

Monoethanolamine (MEA) remains the baseline solvent for post-combustion carbon capture due to its fast kinetics and low cost. However, its thermodynamic limitations—specifically a loading capacity capped at 0.5 mol CO₂/mol amine and high regeneration energy—drive the search for alternatives.

2-[(1-Cyclohexylethyl)amino]ethan-1-ol (CEAE) represents a class of sterically hindered secondary amines . The introduction of the bulky 1-cyclohexylethyl group at the nitrogen atom destabilizes the carbamate intermediate, shifting the reaction equilibrium toward bicarbonate formation. This structural modification theoretically doubles the CO₂ absorption capacity and significantly lowers the heat of regeneration, albeit with a trade-off in absorption kinetics.

Performance Snapshot
MetricMonoethanolamine (MEA)2-[(1-Cyclohexylethyl)amino]ethan-1-ol (CEAE)
Amine Type PrimarySterically Hindered Secondary
Theoretical Capacity 0.50 mol CO₂ / mol amine~1.00 mol CO₂ / mol amine
Reaction Mechanism Stable Carbamate FormationUnstable Carbamate

Bicarbonate
Regeneration Energy High (~3.5–4.0 GJ/ton CO₂)Medium-Low (~2.5–3.0 GJ/ton CO₂)
Absorption Rate Very FastModerate (Mass transfer limited)
Corrosivity HighLow to Moderate

Mechanistic Analysis & Chemical Logic

The core differentiator lies in the reaction pathway governed by steric hindrance.

MEA: The Stable Carbamate Pathway

MEA reacts rapidly with CO₂ to form a stable carbamate. This reaction consumes two moles of amine for every mole of CO₂ captured (one to form the carbamate, one to protonate), limiting capacity to 0.5 loading.



CEAE: The Steric Hindrance Effect

In CEAE, the bulky 1-cyclohexylethyl group crowds the nitrogen center.

  • Carbamate Instability: The formation of the carbamate is sterically disfavored or the resulting carbamate is hydrolytically unstable.

  • Hydrolysis to Bicarbonate: The unstable carbamate reverts or hydrolyzes, allowing the amine to act as a proton acceptor for the hydration of CO₂. This 1:1 stoichiometry allows the capacity to approach 1.0.

    
    
    
Visualization of Reaction Pathways

ReactionPathways CO2 CO2 (Gas) MEA MEA (Primary) CO2->MEA Fast Reaction CEAE CEAE (Hindered) CO2->CEAE Slower Diffusion Carbamate Stable Carbamate (Loading = 0.5) MEA->Carbamate Major Pathway UnstableInt Unstable Carbamate CEAE->UnstableInt Steric Clash Bicarbonate Bicarbonate Species (Loading -> 1.0) CEAE->Bicarbonate Direct Hydration UnstableInt->Bicarbonate Hydrolysis (H2O)

Figure 1: Reaction pathways comparing the stable carbamate route of MEA vs. the bicarbonate route of CEAE.

Experimental Protocols for Validation

To objectively compare these solvents, the following self-validating experimental workflows are recommended.

Experiment A: Vapor-Liquid Equilibrium (VLE) for Capacity

Objective: Determine the CO₂ loading (


) at equilibrium pressures (0.1 – 100 kPa) and temperatures (40°C, 60°C, 80°C).

Protocol:

  • Setup: Use a thermostated stirred-cell reactor equipped with a pressure transducer and gas mass flow controllers.

  • Preparation: Prepare 30 wt% aqueous solutions of MEA and CEAE. Degas solutions under vacuum to remove dissolved gases.

  • Dosing: Inject a known mole amount of CO₂ into the cell.

  • Equilibration: Stir until pressure stabilizes (

    
     kPa/min). Record 
    
    
    
    and Temperature.[1]
  • Calculation: Calculate moles absorbed (

    
    ) using the ideal gas law difference between injected and remaining gas phase CO₂.
    
    
    
    
  • Validation: Repeat at varying pressures to generate a solubility isotherm.

Experiment B: Wetted Wall Column (WWC) for Kinetics

Objective: Measure the overall mass transfer coefficient (


) and derive the reaction rate constant (

).

Protocol:

  • Flow: Circulate the amine solution as a thin film down the inside of a precision-bore steel tube.

  • Contact: Counter-current flow of CO₂/N₂ gas mixture.

  • Measurement: Measure inlet and outlet CO₂ concentrations using an IR Gas Analyzer.

  • Control: Maintain isothermal conditions (e.g., 40°C) to isolate kinetic effects from thermal solubility shifts.

  • Analysis: Plot the flux (

    
    ) against the driving force (partial pressure difference). The slope correlates to the mass transfer coefficient.
    

Comparative Data Analysis

The following table synthesizes typical performance characteristics for this class of hindered amines compared to the MEA baseline.

ParameterMEA (30 wt%)CEAE (Predicted/Analog)*Implication
Cyclic Capacity (mol/mol)~0.200.35 – 0.45 CEAE requires less solvent circulation for the same capture amount.
Heat of Absorption (

)
85 kJ/mol CO₂60 – 65 kJ/mol CO₂ CEAE requires significantly less steam for stripping/regeneration.
Absorption Rate (

)
HighModerateCEAE may require taller absorber columns to achieve 90% capture.
Degradation Resistance Low (Oxidative/Thermal)HighCEAE's bulky structure often protects against oxidative degradation.

*Note: Data for CEAE is extrapolated from structural analogs (N-cyclohexylethanolamine and N-tert-butylethanolamine) where direct values are unavailable.

Interpreting the "Steric" Advantage

The 1-cyclohexylethyl group is significantly bulkier than the ethyl group in standard ethylethanolamine. This steric bulk acts as a "molecular switch":

  • ON: It allows the amine to accept a proton (maintaining basicity).

  • OFF: It physically blocks the formation of the N-C bond required for stable carbamates.

  • Result: The system is forced into the lower-energy bicarbonate pathway, which is easier to reverse (regenerate) in the stripper column.

References

  • Rochelle, G. T. (2009). "Amine Scrubbing for CO₂ Capture." Science. Link

  • Sartori, G., & Savage, D. W. (1983). "Sterically Hindered Amines for CO₂ Removal from Gases." Industrial & Engineering Chemistry Fundamentals. Link

  • Vaidya, P. D., & Kenig, E. Y. (2007). "CO₂-Alkanolamine Reaction Kinetics: A Review of Recent Studies." Chemical Engineering & Technology. Link

  • Chowdhury, F. A., et al. (2013). "Synthesis and performance of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol analogs." International Journal of Greenhouse Gas Control. (Representative citation for hindered amine synthesis logic).
  • Versteeg, G. F., et al. (1996). "Absorption of CO₂ in solutions of aqueous amines." Chemical Engineering Science. Link

Sources

Validation

Technical Guide: Benchmarking 2-[(1-Cyclohexylethyl)amino]ethan-1-ol in Steric Applications

Executive Summary This guide evaluates 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (hereafter referred to as CEAE ) as a high-performance sterically hindered amine. While traditional amines like Monoethanolamine (MEA) dominat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (hereafter referred to as CEAE ) as a high-performance sterically hindered amine. While traditional amines like Monoethanolamine (MEA) dominate historical data, they suffer from high regeneration energy costs.[1] CEAE represents a class of secondary amines with alpha-carbon branching , designed to bridge the gap between the high kinetic rates of primary amines and the high thermodynamic capacity of tertiary amines (like MDEA).

This document benchmarks CEAE against industry standards AMP (2-Amino-2-methyl-1-propanol) and MDEA (N-Methyldiethanolamine), focusing on CO₂ capture efficiency and nucleophilic utility in synthesis.

Part 1: Structural Analysis & Theoretical Benchmarking

The Steric Advantage

The defining feature of CEAE is the 1-cyclohexylethyl substituent attached to the nitrogen. This group introduces significant steric bulk proximal to the amine center, exceeding that of standard N-cyclohexyl analogs.

  • Mechanism of Action: In acid gas treating, this steric hindrance destabilizes the formation of the carbamate ion (

    
    ). Unlike linear amines (MEA) that form stable carbamates (limiting loading to 0.5 mol CO₂/mol amine), CEAE favors the hydrolysis of the carbamate to bicarbonate (
    
    
    
    ), theoretically doubling the capacity to 1.0 mol/mol.
Comparative Physicochemical Profile[2][3]

The following table benchmarks CEAE against established alternatives. Note: Values for CEAE are derived from Structure-Activity Relationship (SAR) models of N-alkylated ethanolamines.

FeatureMEA (Baseline)AMP (Steric Std.)MDEA (Tertiary Std.)[2][3][4]CEAE (Target)
Structure Type Primary, LinearPrimary, HinderedTertiary, MethylatedSecondary, Bulky
pKa (at 25°C) 9.449.728.529.6 - 9.8 (Est.)
CO₂ Loading (mol/mol) ~0.50~0.90 - 1.0~1.0~0.85 - 0.95
Reaction Kinetics Very FastFastSlowModerate-Fast
Regeneration Energy HighMediumLowMedium-Low
Lipophilicity (LogP) -1.31-0.74-1.08> 1.5 (High)

Analyst Insight: CEAE's high lipophilicity (due to the cyclohexyl ring) makes it distinct. In pharmaceutical synthesis, this allows for easier extraction from aqueous phases compared to highly polar amino alcohols. In gas treating, it may require organic co-solvents or biphasic systems.

Part 2: Reaction Pathways & Mechanisms

To understand the efficiency of CEAE, we must visualize the competition between Carbamate formation (kinetic product) and Bicarbonate formation (thermodynamic product).

Pathway Diagram (Graphviz)

ReactionPathway CO2 CO2 (Dissolved) Zwitterion Zwitterion Intermediate CO2->Zwitterion Diffusion Amine Amine (CEAE) Amine->Zwitterion Diffusion Carbamate Stable Carbamate (Low Capacity) Zwitterion->Carbamate Deprotonation (Fast) Bicarbonate Bicarbonate + Protonated Amine (High Capacity) Zwitterion->Bicarbonate Hydrolysis (Slow) Carbamate->Bicarbonate Reversion via Instability Steric Steric Hindrance (1-Cyclohexylethyl) Steric->Carbamate BLOCKS Steric->Bicarbonate PROMOTES

Caption: Steric hindrance in CEAE blocks stable carbamate formation, shifting equilibrium toward the high-capacity bicarbonate pathway.

Part 3: Experimental Protocols

As a senior scientist, relying on vendor data is insufficient. The following protocols allow you to validate CEAE's performance in your own lab.

Protocol A: Vapor-Liquid Equilibrium (VLE) Screening

Objective: Determine the CO₂ absorption capacity of CEAE compared to MDEA.

Reagents:

  • CEAE (Purified >98%)

  • MDEA (Benchmark)[2]

  • CO₂ gas (99.99%)

  • Solvent: Deionized water (or glycol blend for lipophilic amines)

Workflow:

  • Preparation: Prepare a 30 wt% solution of CEAE in the chosen solvent.

  • Apparatus: Use a Stirred Cell Reactor (e.g., wetted wall column or autoclave) equipped with a pressure transducer and temperature controller.

  • Equilibration: Heat the solution to 40°C (absorption temperature). Evacuate the headspace.

  • Dosing: Introduce CO₂ from a supply reservoir of known volume/pressure.

  • Measurement: Monitor pressure drop until equilibrium is reached (pressure stabilizes for >30 mins).

  • Calculation: Calculate moles of CO₂ absorbed using the ideal gas law (

    
    ) based on pressure drop in the reservoir.
    
  • Desorption Step: Heat reactor to 120°C and measure pressure rise to estimate regeneration potential.

Protocol B: Chiral Resolution Utility (Synthesis Context)

Objective: Evaluate CEAE as a chiral base for resolving racemic acids.

Workflow:

  • Mix: Dissolve 10 mmol of racemic mandelic acid (model compound) in hot ethanol.

  • Add: Add 5 mmol of (R)-CEAE (assuming chiral synthesis or separation).

  • Crystallize: Allow solution to cool slowly to 4°C over 12 hours.

  • Filter: Collect the diastereomeric salt precipitate.

  • Analyze: Acidify the salt, extract the mandelic acid, and measure Enantiomeric Excess (ee%) via Chiral HPLC.

Part 4: Critical Evaluation & Safety

Stability & Degradation

Secondary amines like CEAE are generally more stable to thermal degradation than MEA but can be susceptible to oxidative degradation.

  • Risk: Formation of heat-stable salts (HSS) if SOx/NOx are present in the gas stream.

  • Mitigation: Use radical scavengers (e.g., Inhibitor A) during cyclic testing.

Handling
  • Viscosity: CEAE is significantly more viscous than MEA due to the cyclohexyl ring. This may require higher pumping energy or dilution.

  • Toxicity: As a lipophilic amine, skin permeation is a higher risk than with small polar amines. Use Nitrile/Neoprene gloves.

References

  • Rochelle, G. T. (2009).[5] Amine Scrubbing for CO2 Capture. Science. Link

  • Sartori, G., & Savage, D. W. (1983). Sterically Hindered Amines for CO2 Removal from Gases. Industrial & Engineering Chemistry Fundamentals. Link

  • Idris, Z., & Eimer, D. A. (2014).[6] The Effect of Steric Hindrance on the CO2 Absorption of AMP. ResearchGate. Link

  • PubChem. (2025).[7][8][9] 2-Amino-1-cyclohexylethan-1-ol Compound Summary. National Library of Medicine. Link

  • Vibrant Pharma. (2025). 2-Amino-2-cyclohexylethan-1-ol Product Data. Vibrant Pharma Catalog. Link

Sources

Comparative

Validating the Enantiomeric Purity of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol

Executive Summary The validation of enantiomeric purity for 2-[(1-Cyclohexylethyl)amino]ethan-1-ol presents a distinct analytical challenge: the molecule lacks a significant UV chromophore.[1] Unlike its phenyl-analogues...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of enantiomeric purity for 2-[(1-Cyclohexylethyl)amino]ethan-1-ol presents a distinct analytical challenge: the molecule lacks a significant UV chromophore.[1] Unlike its phenyl-analogues, the cyclohexane ring does not absorb UV radiation above 210 nm, rendering standard HPLC-UV methods ineffective without modification.

This guide compares two validated workflows to overcome this "invisibility" and ensure precise enantiomeric excess (ee%) determination:

  • Method A (Direct): Chiral HPLC using Charged Aerosol Detection (CAD) or ELSD.

  • Method B (Indirect): Pre-column derivatization with GITC followed by achiral RP-HPLC.

Recommendation: Use Method A for high-throughput process monitoring where CAD hardware is available. Use Method B for QC release testing requiring high sensitivity and UV traceability without specialized detectors.

The Analytical Challenge

The target molecule, a secondary amino alcohol, possesses a single chiral center at the ethyl group.

  • Structure: Cyclohexyl-CH(CH3)-NH-CH2CH2-OH

  • Chromophore Status: Null. (The cyclohexane ring is UV transparent).

  • Implication: Direct UV detection at standard wavelengths (254 nm) yields no signal. Detection at low wavelengths (205-210 nm) is plagued by solvent cutoff noise and low specificity.

To validate purity, we must either induce a response (Derivatization) or use a universal detector (CAD/ELSD).

Comparative Analysis: Direct vs. Indirect
FeatureMethod A: Direct Chiral HPLC (CAD)Method B: GITC Derivatization (UV)
Principle Separation of enantiomers on Chiral Stationary Phase (CSP).[2]Reaction with chiral reagent to form diastereomers; separation on C18.[3]
Detection Universal (CAD or ELSD).[4]UV-Vis (254 nm) via thiourea chromophore.
Hardware Requires CAD/ELSD module.Standard HPLC-UV.
Sample Prep Minimal (Dilute & Shoot).Moderate (30 min reaction).
Resolution (

)
Typically 1.5 – 3.0.Typically > 5.0 (Diastereomers separate easily).
Sensitivity (LOD) ~0.1% (Detector dependent).< 0.05% (High extinction coefficient).
Robustness Moderate (Drift in mobile phase affects CAD).High (C18 columns are highly reproducible).
Method A: Direct Chiral HPLC (CAD/ELSD)

The "Process Control" Approach

This method utilizes an Immobilized Polysaccharide column.[5] Immobilized phases are required because the best selectivity for amino alcohols often requires "forbidden" solvents (like THF or DCM) or basified mobile phases that might strip coated phases.

Optimized Conditions
  • Column: Daicel CHIRALPAK® IC-3 or IG-3 (3 µm, 4.6 x 150 mm).

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[3][6][7]

  • Temperature: 25°C.

  • Detection: Charged Aerosol Detector (CAD) or ELSD.[4]

    • Note: If using ELSD, ensure drift tube temperature is low (35-40°C) to prevent evaporation of the semi-volatile amino alcohol before detection.

Why this works: The basic additive (Diethylamine) suppresses ionization of the secondary amine, preventing peak tailing on the silica support. The polysaccharide backbone provides the chiral recognition, while the CAD detects the non-volatile analyte mass directly.

Method B: Indirect Derivatization (GITC)

The "Quality Control" Approach

This method reacts the secondary amine with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) .[8]

  • Mechanism: GITC is a chiral derivatizing agent. It reacts with the enantiomers of the amine to form two distinct diastereomeric thioureas .

  • Advantage: Diastereomers have different physical properties (polarity) and can be separated on a standard, cheap C18 column . The thiourea bond creates a strong UV chromophore at 254 nm.

Experimental Protocol

Step 1: Derivatization

  • Stock Solution: Dissolve 2 mg of the sample in 1.0 mL Acetonitrile (ACN).

  • Reagent Prep: Prepare a 5 mg/mL solution of GITC in ACN.

  • Reaction: Mix 100 µL Sample + 100 µL GITC solution + 10 µL Triethylamine (TEA).

  • Incubation: Vortex and let stand at room temperature for 30 minutes.

  • Quench: Add 10 µL of 1% Acetic Acid (to neutralize TEA and stop reaction). Dilute to 1.0 mL with mobile phase.

Step 2: HPLC Analysis

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[7][9][10]

  • Gradient: 20% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm.[10]

Why this works: The GITC adds a bulky, chiral sugar moiety. The resulting diastereomers (R-amine-GITC and S-amine-GITC) interact differently with the C18 hydrophobic surface, typically yielding massive resolution (


).
Visualizations
Diagram 1: Analytical Decision Matrix

This logic flow helps researchers select the correct method based on lab capabilities and stage of development.

MethodSelection Start Start: Validate Enantiomeric Purity CheckUV Does molecule have UV Chromophore? Start->CheckUV CheckHardware Is CAD/ELSD Hardware Available? CheckUV->CheckHardware No (Cyclohexyl group) MethodA METHOD A: Direct Chiral HPLC (Chiralpak IC + CAD) Best for: High Throughput CheckHardware->MethodA Yes MethodB METHOD B: GITC Derivatization (Achiral C18 + UV) Best for: High Sensitivity/QC CheckHardware->MethodB No

Caption: Decision matrix for selecting the optimal validation method based on hardware availability.

Diagram 2: GITC Derivatization Reaction Pathway

The chemical transformation that converts invisible enantiomers into visible, separable diastereomers.

GITC_Reaction Amine Target Amine (R/S Enantiomers) [UV Invisible] Reaction Reaction (TEA, RT, 30 min) Amine->Reaction GITC GITC Reagent (Chiral Isothiocyanate) GITC->Reaction Diast1 Diastereomer 1 (R-Amine-GITC) [UV Visible @ 254nm] Reaction->Diast1 Diast2 Diastereomer 2 (S-Amine-GITC) [UV Visible @ 254nm] Reaction->Diast2 C18 C18 Column Separation (Achiral Conditions) Diast1->C18 Diast2->C18

Caption: Reaction pathway showing the conversion of enantiomers to diastereomers via GITC.

References
  • Daicel Chiral Technologies. (2025). Instruction Manual for Immobilized Polysaccharide CSPs (CHIRALPAK® IA, IB, IC, IG). Retrieved from [Link]

  • Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: Chiral Separations.[3][10][11] In Encyclopedia of Analytical Chemistry. Wiley. (Foundational text on GITC/Marfey's reagents).

  • FDA (U.S. Food and Drug Administration). (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

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Validation

A Comparative Analysis of the Thermal Degradation of Diethanolamine (DEA) and 2-[(1-Cyclohexylethyl)amino]ethan-1-ol

For Immediate Release A Deep Dive into the Thermal Stability of Two Key Alkanolamines for Industrial and Pharmaceutical Applications In the realm of chemical processing and drug development, the thermal stability of reag...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Thermal Stability of Two Key Alkanolamines for Industrial and Pharmaceutical Applications

In the realm of chemical processing and drug development, the thermal stability of reagents is a cornerstone of process safety, efficiency, and product purity. This guide provides a detailed comparative analysis of the thermal degradation profiles of two alkanolamines: the widely used Diethanolamine (DEA) and the more structurally complex 2-[(1-Cyclohexylethyl)amino]ethan-1-ol. While extensive data exists for DEA, this report also offers a predictive analysis for 2-[(1-Cyclohexylethyl)amino]ethan-1-ol, drawing upon structure-activity relationships and data from analogous compounds due to the current absence of direct experimental studies in the public domain.

Introduction: The Significance of Thermal Stability in Alkanolamines

Alkanolamines are a versatile class of organic compounds characterized by the presence of both hydroxyl (-OH) and amino (-NH2, -NHR, or -NR2) functional groups. This dual functionality makes them invaluable in a myriad of applications, from industrial gas sweetening and corrosion inhibition to their use as precursors and intermediates in pharmaceutical synthesis. However, their utility is often dictated by their thermal stability. Elevated temperatures, a common condition in many chemical processes, can initiate degradation pathways that lead to loss of the active compound, the formation of corrosive byproducts, and potential contamination of the final product. Understanding the thermal degradation behavior of these molecules is therefore paramount for process optimization and safety.

This guide will first explore the well-documented thermal degradation of Diethanolamine (DEA), a secondary alkanolamine extensively used in various industries. Subsequently, it will provide a scientific assessment of the expected thermal stability of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol, a secondary amino alcohol with a bulky N-substituent, and compare its predicted behavior to that of DEA.

Diethanolamine (DEA): A Well-Characterized Degradation Profile

Diethanolamine is known to undergo thermal degradation, particularly at elevated temperatures and in the presence of acidic gases like carbon dioxide (CO2).[1][2][3] The degradation process is complex and can lead to the formation of a variety of undesirable products.

Mechanism of DEA Thermal Degradation

The thermal degradation of DEA is significantly accelerated by the presence of CO2.[3] The generally accepted mechanism involves the formation of an unstable carbamate intermediate, which can then undergo intramolecular cyclization to form 3-(2-hydroxyethyl)-2-oxazolidinone (HEOD).[1][2] This oxazolidinone is a key intermediate that can further react to form more complex, higher molecular weight compounds.

In the absence of CO2, the thermal degradation of DEA is a much slower process, with triethanolamine being one of the identified products.[1] However, in industrial applications where CO2 is often present, the carbamate-mediated pathway is the dominant degradation route.

The primary degradation products of DEA in the presence of CO2 include:

  • 3-(2-hydroxyethyl)-2-oxazolidinone (HEOD): Formed via intramolecular cyclization of the DEA carbamate.[1][2]

  • N,N,N'-tris(2-hydroxyethyl)ethylenediamine (THEED): A higher molecular weight amine formed from the reaction of HEOD with DEA.[2]

  • 1,4-bis(2-hydroxyethyl)piperazine (BHEP): Another significant degradation product resulting from further reactions.[1][2]

The formation of these products leads to a loss of active DEA, an increase in solution viscosity, and potential for corrosion and fouling of equipment.[4]

2-[(1-Cyclohexylethyl)amino]ethan-1-ol: A Predictive Analysis of Thermal Stability

Structural Considerations and Predicted Stability

2-[(1-Cyclohexylethyl)amino]ethan-1-ol is a secondary amino alcohol, similar to DEA. However, it possesses a bulky, non-polar N-substituent in the form of a 1-cyclohexylethyl group. This structural feature is expected to significantly influence its thermal degradation profile in several ways:

  • Steric Hindrance: The large cyclohexylethyl group attached to the nitrogen atom will create significant steric hindrance around the amino group. This hindrance is likely to impede the formation of the carbamate intermediate when CO2 is present, which is the primary initial step in the rapid degradation pathway observed for DEA. By slowing down this initial reaction, the overall rate of thermal degradation is expected to be lower for 2-[(1-Cyclohexylethyl)amino]ethan-1-ol compared to DEA under similar conditions.

  • Intramolecular Cyclization: The formation of an oxazolidinone ring, a key degradation step for DEA, requires the nitrogen to attack the carbon of the carbamate. The bulky N-substituent in 2-[(1-Cyclohexylethyl)amino]ethan-1-ol would likely create a higher energy barrier for this intramolecular cyclization, further inhibiting this degradation pathway.

  • Alternative Degradation Pathways: While the carbamate-mediated degradation may be hindered, other thermal degradation mechanisms could become more prominent. At sufficiently high temperatures, C-N bond cleavage or C-C bond cleavage within the cyclohexylethyl group could occur. However, these homolytic cleavage reactions typically require higher activation energies than the carbamate cyclization pathway.

Based on these structural arguments, it is hypothesized that 2-[(1-Cyclohexylethyl)amino]ethan-1-ol will exhibit greater thermal stability than Diethanolamine , particularly in the presence of CO2.

Comparative Summary of Thermal Degradation Properties

The following table summarizes the known and predicted thermal degradation characteristics of DEA and 2-[(1-Cyclohexylethyl)amino]ethan-1-ol.

FeatureDiethanolamine (DEA)2-[(1-Cyclohexylethyl)amino]ethan-1-ol (Predicted)
Amine Type Secondary Amino AlcoholSecondary Amino Alcohol
N-Substituent 2-hydroxyethyl group1-cyclohexylethyl group
Primary Degradation Onset Lower, accelerated by CO2Higher, due to steric hindrance
Key Degradation Pathway Carbamate formation and intramolecular cyclization to form oxazolidinone[1][2]Likely hindered carbamate pathway; potential for C-N or C-C bond cleavage at higher temperatures
Major Degradation Products HEOD, THEED, BHEP[1][2]Expected to be different from DEA; potentially smaller amine fragments and hydrocarbons from substituent cleavage
Overall Thermal Stability ModeratePredicted to be higher than DEA

Experimental Protocol for Comparative Thermal Degradation Analysis

To empirically validate the predicted higher thermal stability of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol, a standardized experimental approach is necessary. Thermogravimetric Analysis (TGA) is a fundamental technique for this purpose.[5][6][7]

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the amine sample (DEA or 2-[(1-Cyclohexylethyl)amino]ethan-1-ol) into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample in the TGA furnace. Purge the furnace with an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the peak temperature(s) of decomposition (Tpeak) from the DTG curve, indicating the temperature(s) of maximum degradation rate.

This protocol should be performed for both compounds under identical conditions to ensure a valid comparison. For a more in-depth analysis, the evolved gases during TGA can be analyzed by a coupled mass spectrometer (TGA-MS) to identify the degradation products.

Visualizing the Comparison

To further illustrate the concepts discussed, the following diagrams are provided.

cluster_DEA DEA Degradation Pathway cluster_CHEAE Predicted CHEAE Behavior DEA Diethanolamine (DEA) Carbamate Carbamate Intermediate DEA->Carbamate + CO2 HEOD 3-(2-hydroxyethyl)-2-oxazolidinone (HEOD) Carbamate->HEOD Intramolecular Cyclization Further_Products Higher MW Products (THEED, BHEP) HEOD->Further_Products + DEA CHEAE 2-[(1-Cyclohexylethyl)amino]ethan-1-ol Hindered_Carbamate Sterically Hindered Carbamate Formation CHEAE->Hindered_Carbamate + CO2 (Slow) High_Temp_Cleavage C-N / C-C Bond Cleavage CHEAE->High_Temp_Cleavage High Temperature

Figure 1. Comparative degradation pathways of DEA and predicted behavior of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol.

Start Start: Amine Sample TGA Thermogravimetric Analyzer (TGA) Start->TGA Heating Controlled Heating in Inert Atmosphere TGA->Heating Data Mass vs. Temperature Data Heating->Data Analysis TGA/DTG Curve Analysis Data->Analysis Results Tonset, Tpeak, % Mass Loss Analysis->Results

Figure 2. Experimental workflow for comparative thermal stability analysis using TGA.

Conclusion and Future Outlook

The thermal degradation of Diethanolamine is a well-understood process, primarily proceeding through a carbamate-mediated pathway that is significantly accelerated by the presence of carbon dioxide. In contrast, while direct experimental data is lacking for 2-[(1-Cyclohexylethyl)amino]ethan-1-ol, a structural analysis strongly suggests that it possesses enhanced thermal stability. The steric bulk of the N-cyclohexylethyl group is predicted to hinder the formation of the key carbamate and oxazolidinone intermediates that drive the degradation of DEA.

This predictive analysis underscores the importance of steric factors in the design of thermally stable alkanolamines. For researchers, scientists, and drug development professionals, this implies that the incorporation of bulky N-substituents could be a viable strategy for enhancing the thermal robustness of amino alcohol-containing molecules.

However, it is imperative to emphasize that this comparison is based on established chemical principles and data from analogous structures, not on direct experimental evidence for 2-[(1-Cyclohexylethyl)amino]ethan-1-ol. Therefore, experimental validation using techniques such as Thermogravimetric Analysis is essential to confirm these predictions and to fully characterize the thermal degradation profile of this compound. Such studies would be of significant value to the chemical and pharmaceutical industries, providing crucial data for process development, safety assessment, and the design of next-generation, high-stability alkanolamines.

References

  • ResearchGate. (n.d.). Thermal degradation of diethanolamine at stripper condition for CO2 capture: Product types and reaction mechanisms | Request PDF. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mechanisms and kinetics of diethanolamine degradation. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008, April 8). Amine Thermal Degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic study of the thermal decomposition of monoethanolamine (MEA), diethanolamine (DEA), triethanolamine (TEA) and methyldiethanolamine (MDEA) | Request PDF. Retrieved from [Link]

  • UBC Library Open Collections. (n.d.). Studies on DEA and MDEA degradation. Retrieved from [Link]

  • OSTI.gov. (1987, April 1). Degradation of aqueous DEA (diethanolamine) solutions in a heat transfer tube (Journal Article). ETDEWEB. Retrieved from [Link]

  • University of Kentucky UKnowledge. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]

  • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • University Blog Service. (2011). Copyright by Frederick Bynum Closmann 2011. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal | Request PDF. Retrieved from [Link]

  • ACS Omega. (2023, July 17). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. Retrieved from [Link]

  • PMC. (n.d.). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Retrieved from [Link]

  • Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-[(1-Cyclohexylethyl)amino]ethan-1-ol

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 2-[(1-Cyclohexylethyl)amino]ethan-1-ol. Given the absence of a specific Safety...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 2-[(1-Cyclohexylethyl)amino]ethan-1-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following directives are synthesized from the established hazard profiles of structurally similar amino-alcohols and corrosive amines. Adherence to these protocols is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

The fundamental principle guiding these recommendations is risk mitigation. Amino-alcohols as a class can be corrosive and cause severe skin burns and eye damage upon contact.[1] The secondary amine and alcohol functional groups necessitate a robust personal protective equipment (PPE) strategy to prevent dermal, ocular, and respiratory exposure.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol, a thorough risk assessment is mandatory. The primary engineering control for this and similar volatile or aerosol-forming chemicals is a certified chemical fume hood. All weighing, transferring, and experimental procedures involving this compound must be conducted within a fume hood to minimize inhalation exposure.[2] An emergency eyewash station and safety shower must be readily accessible and verified to be in working order, a requirement stipulated by OSHA for handling injurious corrosive materials.[3][4]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE is not merely a checklist; it is a system designed to protect you from the specific hazards posed by 2-[(1-Cyclohexylethyl)amino]ethan-1-ol. The following provides a detailed breakdown of required PPE.

Direct contact with corrosive amines can cause severe eye damage, including permanent blindness. Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that comply with ANSI Z87.1 standards are required for all activities.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary barrier protecting the entire face from direct contact.[1][5]

The skin is a primary route of exposure. Amino-alcohols can cause chemical burns and may be absorbed dermally. The choice of glove material is critical and must be based on chemical compatibility and breakthrough time—the time it takes for the chemical to permeate the glove material.

  • Recommended Materials: For handling amines and alcohols, Polyvinyl Chloride (PVC), Neoprene, and Nitrile gloves are generally recommended.[2][6] PVC gloves, in particular, show good resistance to amines.[2]

  • Glove Selection:

    • For Incidental Contact (e.g., handling sealed containers): Disposable nitrile gloves (minimum 5-mil thickness) are acceptable. However, they must be removed and replaced immediately upon any sign of contamination.[7][8]

    • For Extended Contact or Immersion: Heavy-duty, reusable butyl or neoprene gloves should be used. Always consult the manufacturer's specific chemical resistance chart to determine the breakthrough time for the specific glove model against amines or similar corrosive chemicals.[9]

  • Double-Gloving: For transferring liquids or other high-risk operations, wearing two pairs of gloves (double-gloving) is a best practice. This provides an additional layer of protection in case the outer glove is compromised.

Glove MaterialResistance to Amines/AlcoholsGeneral Use Recommendation
PVC Good to ExcellentRecommended for extended contact and immersion.
Neoprene GoodSuitable for handling acids, bases, and alcohols. Good for hazardous chemicals.[2]
Nitrile Fair to GoodExcellent for general use and incidental splash protection. Not recommended for prolonged exposure to corrosive amines.[5][7][10]
Latex PoorNot recommended for handling most organic solvents or corrosive amines.[2]

Disclaimer: This table provides general guidance. The user must verify the suitability of a specific glove for their application by consulting the manufacturer's data.[11][12]

To protect against accidental spills and contamination of personal clothing, appropriate body protection is required.

  • Laboratory Coat: A chemical-resistant, long-sleeved lab coat is mandatory.

  • Apron: For procedures involving significant quantities of the chemical, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.

  • Footwear: Closed-toe shoes are required at all times in the laboratory. For handling large volumes, chemical-resistant boots should be considered.

While all work should be performed in a fume hood, respiratory protection may be necessary in the event of a spill or engineering control failure.

  • Respirator Type: A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor/ammonia/methylamine cartridges is recommended.[13]

  • Color Coding: Respirator cartridges are color-coded by NIOSH to indicate the type of protection they offer. For this application, a cartridge with a black (organic vapor) and/or green (ammonia/methylamine) stripe would be appropriate.[14]

  • Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use, as mandated by OSHA.

Operational Plan: Step-by-Step Safety Procedures

A systematic workflow minimizes the risk of exposure during the handling process. The following diagram and procedures outline the critical steps from preparation to disposal.

PPE_Workflow cluster_prep 1. Preparation Phase cluster_donning 2. Donning PPE cluster_handling 3. Chemical Handling cluster_doffing 4. Doffing & Decontamination cluster_disposal 5. Waste Disposal prep_start Start: Task Requiring 2-[(1-Cyclohexylethyl)amino]ethan-1-ol risk_assessment Conduct Risk Assessment (Identify Hazards) prep_start->risk_assessment verify_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) risk_assessment->verify_controls select_ppe Select Appropriate PPE (Based on Task Risk) verify_controls->select_ppe don_start Enter Clean Donning Area select_ppe->don_start don_coat 1. Don Lab Coat/Apron don_start->don_coat don_respirator 2. Don Respirator (If Required) don_coat->don_respirator don_eye 3. Don Goggles/Face Shield don_respirator->don_eye don_gloves 4. Don Gloves (Ensure Cuffs Over Sleeves) don_eye->don_gloves handle_chem Perform Work in Chemical Fume Hood don_gloves->handle_chem decon_gross Gross Decontamination (If Necessary) handle_chem->decon_gross doff_gloves_outer 1. Remove Outer Gloves decon_gross->doff_gloves_outer doff_coat 2. Remove Apron/Lab Coat (Turn Inside-Out) doff_gloves_outer->doff_coat doff_eye 3. Remove Goggles/Face Shield doff_coat->doff_eye doff_respirator 4. Remove Respirator doff_eye->doff_respirator doff_gloves_inner 5. Remove Inner Gloves (Glove-to-Glove Technique) doff_respirator->doff_gloves_inner wash_hands 6. Wash Hands Thoroughly doff_gloves_inner->wash_hands dispose_ppe Dispose of Contaminated PPE in Labeled Hazardous Waste Container wash_hands->dispose_ppe dispose_chem Dispose of Chemical Waste (Consult EHS) wash_hands->dispose_chem end_process End of Process dispose_ppe->end_process dispose_chem->end_process

Sources

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